Hirsutine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-AZQGJTAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045724 | |
| Record name | Hirsutine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7729-23-9 | |
| Record name | Hirsutine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7729-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hirsutine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hirsutine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIRSUTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W596OF93C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Botanical Sources of Hirsutine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutine is a pentacyclic oxindole alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. As a promising natural product for drug development, a comprehensive understanding of its botanical origins is paramount. This technical guide provides an in-depth overview of the primary plant sources of this compound, methods for its extraction and quantification, and insights into its molecular mechanisms of action.
Botanical Sources of this compound
This compound is predominantly found in plant species belonging to the Rubiaceae family, most notably within the Uncaria and Mitragyna genera.
The Uncaria Genus: A Primary Reservoir
The genus Uncaria, commonly known as cat's claw, is a significant and well-documented source of this compound. Various species within this genus have been shown to contain this alkaloid, with concentrations varying between species and different parts of the plant.
Table 1: this compound Content in Uncaria Species
| Plant Species | Plant Part(s) Containing this compound | Reported this compound Content (mg/g dry weight) |
| Uncaria rhynchophylla | Hooks and stems | Data not consistently reported; concentration varies. |
| Uncaria tomentosa | Bark, leaves, roots | Data not consistently reported; concentration varies. |
| Uncaria hirsuta | Not specified | Data not consistently reported; concentration varies. |
| Uncaria macrophylla | Not specified | Data not consistently reported; concentration varies. |
| Uncaria sinensis | Not specified | Data not consistently reported; concentration varies. |
Note: While the presence of this compound in these species is confirmed, specific quantitative data on the concentration of this compound in various plant parts is not consistently available in the reviewed literature. The yield of this compound is influenced by factors such as geographical location, harvesting time, and processing methods.
Mitragyna hirsuta: An Alternative Source
Mitragyna hirsuta, a plant native to Southeast Asia and a relative of the more well-known Mitragyna speciosa (kratom), is another notable botanical source of this compound. It is often considered an alternative to kratom and contains a distinct alkaloid profile.
Table 2: this compound in Mitragyna hirsuta
| Plant Species | Plant Part(s) Containing this compound | Reported this compound Content (mg/g dry weight) |
| Mitragyna hirsuta | Leaves | Data not consistently reported; concentration varies. |
Experimental Protocols
Extraction and Isolation of this compound from Uncaria rhynchophylla
The following is a generalized protocol for the extraction and isolation of this compound from the dried hooks and stems of Uncaria rhynchophylla, based on common alkaloid extraction methodologies.
1. Sample Preparation:
-
The dried hooks and stems of Uncaria rhynchophylla are pulverized into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol. This can be performed using methods such as maceration, percolation, or Soxhlet extraction.
-
For a standard laboratory-scale extraction, the plant powder is soaked in methanol (e.g., a 1:10 solid-to-solvent ratio) for a period of 24-48 hours with occasional agitation.
-
The process is repeated multiple times (typically 2-3 times) to ensure exhaustive extraction.
-
The methanol extracts are combined and filtered to remove solid plant debris.
3. Acid-Base Partitioning for Alkaloid Enrichment:
-
The combined methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
The residue is then dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.
-
This acidic solution is washed with a non-polar solvent (e.g., ethyl acetate or dichloromethane) to remove non-alkaloidal, lipophilic compounds.
-
The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonium hydroxide to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basified solution is then extracted multiple times with an organic solvent such as dichloromethane or chloroform to isolate the crude alkaloid fraction.
4. Isolation by Column Chromatography:
-
The crude alkaloid extract is concentrated and subjected to column chromatography for the purification of this compound.
-
A silica gel column is typically used as the stationary phase.
-
The mobile phase often consists of a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated compound.
Quantification of this compound by UPLC-MS/MS
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in plant extracts and biological matrices.
Table 3: Typical UPLC-MS/MS Parameters for this compound Quantification
| Parameter | Typical Setting |
| Chromatography System | UPLC with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with A: 0.1% formic acid in water and B: Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| MRM Transition | m/z 369.2 → 226.1 (Quantifier), m/z 369.2 → 144.1 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
| Cone Voltage | Optimized for the specific instrument |
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways, contributing to its observed pharmacological effects.
This compound-Induced Apoptosis via the ROCK1/PTEN/PI3K/GSK3β Pathway
In certain cancer cell lines, this compound has been demonstrated to induce apoptosis through the modulation of the ROCK1/PTEN/PI3K/GSK3β signaling cascade.[1]
Caption: this compound-induced apoptotic signaling cascade.
Inhibition of LPS-Induced Inflammatory Pathway by this compound
This compound has also been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells.[2]
Caption: this compound's inhibition of LPS-induced inflammation.
Conclusion
This compound is a valuable natural product with significant therapeutic potential. Its primary botanical sources are species of the Uncaria and Mitragyna genera. This guide provides a foundational understanding for researchers and drug development professionals, outlining the key botanical sources, standardized methods for extraction and quantification, and the molecular pathways through which this compound exerts its biological effects. Further research is warranted to establish more precise quantitative data on this compound content in various plant species and to fully elucidate its pharmacological profile.
References
Hirsutine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hirsutine, a pentacyclic oxindole alkaloid derived from plants of the Uncaria genus, has emerged as a promising phytochemical with significant anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. It delves into the intricate signaling pathways modulated by this compound, its role in inducing programmed cell death (apoptosis) and cell cycle arrest, and its potential to inhibit metastasis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous exploration for novel and effective therapeutic agents. Natural products, with their vast structural diversity and biological activity, represent a significant reservoir for the discovery of new anti-cancer drugs. This compound has garnered considerable attention for its selective cytotoxicity against various cancer cell lines, including breast, lung, and T-cell leukemia.[1][2] Its multifaceted mechanism of action, targeting several key cellular processes dysregulated in cancer, positions it as a compelling candidate for further preclinical and clinical investigation.
Core Mechanisms of Action
This compound's anti-cancer activity is attributed to its ability to modulate multiple signaling pathways, induce apoptosis, cause cell cycle arrest, and inhibit metastasis. These core mechanisms are interconnected and contribute to its overall efficacy in suppressing tumor growth and progression.
Modulation of Key Signaling Pathways
This compound has been shown to interfere with several critical signaling pathways that are frequently hyperactivated in cancer, promoting cell proliferation, survival, and invasion.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a pivotal role in inflammation, immunity, and cancer.[3] Constitutive activation of the NF-κB pathway is observed in many cancers and is associated with tumor initiation, progression, and metastasis.[4][5] this compound has been identified as a potent inhibitor of NF-κB activity.[4][5][6] It suppresses the activation of the NF-κB pathway, leading to a reduction in the expression of downstream target genes involved in cell survival, invasion, and angiogenesis.[4][5][7] This inhibition of NF-κB is a key mechanism underlying this compound's anti-metastatic effects.[4][5][6]
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9] Its aberrant activation is a frequent event in a wide range of human cancers.[8] this compound has been demonstrated to suppress the PI3K/Akt pathway in certain cancer cells.[10][11][12] This inhibition contributes to its pro-apoptotic and anti-proliferative effects. In human lung cancer cells, this compound's induction of apoptosis is mediated through the ROCK1/PTEN/PI3K/GSK3β pathway.[13][14]
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a diverse array of cellular processes, including proliferation, differentiation, and apoptosis.[15][16] While some MAPK pathways, like the ERK pathway, are often pro-survival, the p38 MAPK pathway is typically activated in response to cellular stress and can lead to apoptosis.[15] this compound has been shown to activate the p38 MAPK stress pathway in HER2-positive breast cancer cells.[10][12][15] This activation, in conjunction with the suppression of pro-survival pathways, contributes to the induction of DNA damage and apoptosis.[10][12][15]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[1] this compound is a potent inducer of apoptosis in various cancer cell lines.[1][13][17][18][19] It triggers the intrinsic mitochondrial pathway of apoptosis, characterized by the following key events:
-
Upregulation of pro-apoptotic proteins: this compound increases the expression of Bax.[2][11][17]
-
Downregulation of anti-apoptotic proteins: It decreases the expression of Bcl-2.[2][11][17]
-
Mitochondrial dysfunction: This leads to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[13][17][18]
-
Caspase activation: Cytochrome c release activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[11][17][18][19]
Cell Cycle Arrest
Uncontrolled cell proliferation is a fundamental characteristic of cancer, often resulting from a dysregulated cell cycle. This compound has been shown to induce cell cycle arrest, thereby halting the proliferation of cancer cells. In human breast cancer MDA-MB-453 cells, hirsuteine, a related compound, caused G2/M phase arrest.[17] This was associated with the downregulation of cyclin B1 and CDK1, key regulators of the G2/M transition.[17] In T-cell leukemia Jurkat cells, this compound induced G0/G1 phase arrest.[18][20]
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality.[4][5] this compound has demonstrated significant anti-metastatic potential.[4][5][6][7] Its ability to inhibit cell migration and invasion is closely linked to its suppression of the NF-κB pathway.[4][5][6] By inhibiting NF-κB, this compound reduces the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[4][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its related compound, hirsuteine, on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 179.06 | Not Specified | [13] |
| MCF-7 | Breast Cancer | 447.79 | Not Specified | [13] |
| HCT-8 | Colorectal Cancer | 43.87 | 24 | [21] |
| HCT-8 | Colorectal Cancer | 16.05 | 48 | [21] |
| SW620 | Colorectal Cancer | 24.68 | 24 | [21] |
| SW620 | Colorectal Cancer | 14.16 | 48 | [21] |
Table 2: Effect of Hirsuteine on Cell Cycle Distribution in MDA-MB-453 Cells [17]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 56.1 ± 3.4 | 38.1 ± 1.2 | 5.9 ± 2.6 |
| Hirsuteine | 11.5 ± 1.3 | 45.5 ± 2.9 | 42.9 ± 3.9 |
Table 3: Effect of this compound on Apoptosis in Jurkat Clone E6-1 Cells (48h) [19][20]
| This compound Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | 4.99 ± 0.51 |
| 10 | 13.69 ± 2.00 |
| 25 | Not Specified |
| 50 | 40.21 ± 15.19 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
-
MTT/CCK-8 Assay: These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specific time periods. A reagent (MTT or CCK-8) is then added, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control. This data is used to calculate the IC50 value.[17][18]
-
Colony Formation Assay: This assay assesses the long-term proliferative capacity of single cells. Cells are seeded at a low density and treated with this compound. After a period of incubation (typically 1-2 weeks), the cells are fixed and stained, and the number of colonies (clusters of >50 cells) is counted.[17][21]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). By analyzing the stained cells with a flow cytometer, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining with Flow Cytometry: Cells are fixed and stained with PI, which intercalates into the DNA. The fluorescence intensity of PI is directly proportional to the DNA content. Flow cytometric analysis of the stained cells allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[17]
Western Blotting
-
Protein Expression Analysis: This technique is used to detect and quantify the expression levels of specific proteins. Total protein is extracted from this compound-treated and control cells, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, p-p65, p-Akt, p-p38), followed by incubation with secondary antibodies conjugated to an enzyme or fluorophore for detection.[17][18]
Migration and Invasion Assays
-
Wound Healing Assay: A "scratch" is made in a confluent monolayer of cells. The cells are then treated with this compound, and the rate at which the cells migrate to close the scratch is monitored and quantified over time.[7]
-
Transwell Invasion Assay: This assay uses a chamber with a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. After incubation with or without this compound, the number of cells that have invaded through the matrix and membrane to the lower surface is quantified.[7]
Conclusion and Future Directions
This compound exhibits significant anti-cancer activity through a multi-pronged mechanism of action that involves the modulation of key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to target multiple vulnerabilities in cancer cells makes it a highly attractive candidate for further drug development.
Future research should focus on:
-
In-depth in vivo studies to evaluate the efficacy and safety of this compound in various animal cancer models.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Investigation into potential synergistic effects of this compound with existing chemotherapeutic agents.
-
Identification and validation of predictive biomarkers to identify patient populations most likely to respond to this compound treatment.
A thorough understanding of this compound's molecular mechanisms will be instrumental in its successful translation from a promising natural product to a clinically effective anti-cancer agent.
References
- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review [mdpi.com]
- 2. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Identification of this compound as an anti-metastatic phytochemical by targeting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Anticancer efficacy of hirsuteine against colorectal cancer by opposite modulation of wild-type and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neuroprotective Effects of Hirsutine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Hirsutine, a major indole alkaloid isolated from Uncaria rhynchophylla. This document details the experimental evidence for its efficacy in mitigating neuronal damage in two key models: glutamate-induced excitotoxicity and lipopolysaccharide (LPS)-induced neuroinflammation. Included are comprehensive experimental protocols, quantitative data summaries, and visualizations of the underlying molecular pathways and experimental workflows.
Core Neuroprotective Mechanisms of this compound
In vitro studies have established that this compound exerts its neuroprotective effects through a multi-faceted approach, primarily by attenuating neuroinflammation and protecting against excitotoxicity. This compound has been shown to be a potent inhibitor of microglial activation, a key process in neuroinflammation that can lead to neuronal damage.[1][2] Furthermore, it has demonstrated the ability to protect neuronal cells from glutamate-induced cell death.[2]
Anti-Neuroinflammatory Effects
Chronic activation of microglia, the resident immune cells of the central nervous system, can lead to the release of a barrage of pro-inflammatory and neurotoxic factors.[1] this compound has been shown to effectively counter this by inhibiting the production of key inflammatory mediators. Specifically, in lipopolysaccharide (LPS)-stimulated microglial cells, this compound significantly reduces the release of nitric oxide (NO), prostaglandin E2 (PGE2), and intracellular reactive oxygen species (ROS).[1] This anti-inflammatory action is mediated, at least in part, through the downregulation of key signaling pathways.
Protection Against Glutamate-Induced Excitotoxicity
Glutamate is a major excitatory neurotransmitter in the brain, but in excessive concentrations, it can become toxic to neurons, a phenomenon known as excitotoxicity. This process is implicated in a variety of neurodegenerative disorders. This compound has been demonstrated to protect against glutamate-induced cell death in neuronal cell lines such as PC12 and in primary cultures of cerebellar granule cells.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro studies on the neuroprotective effects of this compound.
Table 1: Effects of this compound on LPS-Induced Neuroinflammation in Microglia
| Parameter Measured | Cell Type | This compound Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | Rat Primary Microglia | 1 - 20 µM | Dose-dependent inhibition | [1] |
| Prostaglandin E2 (PGE2) | Rat Primary Microglia | 1 - 20 µM | Dose-dependent reduction | [1] |
| Reactive Oxygen Species (ROS) | Rat Primary Microglia | 1 - 20 µM | Significant decrease | [1] |
| p-p38 MAPK Phosphorylation | Rat Primary Microglia | 20 µM | Significant decrease | [1] |
| p-JNK Phosphorylation | Rat Primary Microglia | 20 µM | Significant decrease | [1] |
| p-Akt Phosphorylation | Rat Primary Microglia | 20 µM | Significant decrease | [1] |
Table 2: Effects of this compound on Glutamate-Induced Excitotoxicity
| Parameter Measured | Cell Type | This compound Concentration | Effect | Reference |
| Cell Viability | PC12 Cells | Not Specified | Attenuated glutamate-induced cell death | [2] |
| Cell Viability | Cerebellar Granule Cells | Not Specified | Attenuated glutamate-induced cell death | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the in vitro neuroprotective effects of this compound.
Cell Culture
-
Microglia: Primary microglial cells can be isolated from the cerebral cortices of neonatal Sprague-Dawley rats. The cortices are dissociated and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. After 10-14 days, microglia are isolated by shaking the flasks and collecting the floating cells.
-
PC12 Cells: This rat pheochromocytoma cell line is a common model for neuronal studies. They are typically cultured in DMEM supplemented with 10% horse serum, 5% FBS, and antibiotics.
-
Cerebellar Granule Neurons: Primary cerebellar granule neurons can be prepared from 7-day-old Sprague-Dawley rats. The cerebella are dissected, minced, and enzymatically dissociated. The cells are then plated on poly-L-lysine coated plates and cultured in a serum-containing medium.
Assessment of Neuroinflammation
-
Plate microglial cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Culture and treat microglial cells with this compound and LPS as described for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Plate microglial cells in a suitable format (e.g., 96-well black plates).
-
Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation for the desired time.
-
Wash the cells with a buffered saline solution.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C.
-
Wash the cells to remove excess DCFH-DA.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or visualize using a fluorescence microscope.
Assessment of Excitotoxicity
-
Plate neuronal cells (e.g., PC12 or cerebellar granule cells) in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Expose the cells to a toxic concentration of glutamate (e.g., 5-20 mM) for 24-48 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Western Blot Analysis for Signaling Pathways
-
Culture and treat microglial cells with this compound and LPS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p38 MAPK, JNK, and Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's anti-neuroinflammatory signaling pathway.
Caption: Experimental workflow for neuroinflammation assessment.
Caption: Experimental workflow for excitotoxicity assessment.
References
- 1. This compound, an indole alkaloid of Uncaria rhynchophylla, inhibits inflammation-mediated neurotoxicity and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
Hirsutine: A Potential Therapeutic Agent Against Dengue Virus - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral activity of Hirsutine, an indole alkaloid, against the Dengue virus (DENV). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms and workflows.
Quantitative Assessment of this compound's Antiviral Efficacy
This compound has demonstrated potent antiviral activity against all four serotypes of the Dengue virus with low cytotoxicity.[1][2][3] The key quantitative metrics for its efficacy are summarized below.
| Parameter | Value | Cell Line | DENV Serotype(s) | Reference |
| EC50 (50% Effective Concentration) | 1.97 µM | A549 | DENV-1 | [3] |
| CC50 (50% Cytotoxic Concentration) | > 10 µM | A549 | N/A | [3] |
| Viral Titer Reduction (at 10 µM) | 80-90% | A549 | DENV-1, DENV-2, DENV-3, DENV-4 | [4] |
Proposed Mechanism of Action
Time-of-drug-addition and time-of-drug-elimination assays have indicated that this compound's primary antiviral activity occurs at the late stages of the DENV lifecycle.[1][2][3] It is proposed to inhibit the assembly, budding, or release of new viral particles.[1][3] Crucially, studies using a subgenomic replicon system have shown that this compound does not inhibit viral RNA translation or replication.[1][3] This is further supported by the observation that the expression levels of the DENV non-structural protein 3 (NS3), a key component of the replication complex, remain unchanged in the presence of this compound.[3]
While the precise host-cell signaling pathways modulated by this compound during DENV infection are still under investigation, its known effects on pathways like PI3K/Akt and NF-κB in other contexts, coupled with the known dysregulation of these pathways by DENV, suggest a potential area for its antiviral mechanism. DENV infection has been shown to impair the PI3K/Akt/mTOR pathway and activate NF-κB to promote pro-inflammatory responses.[5][6][7][8] this compound has been reported to modulate the PI3K/Akt pathway and inhibit NF-κB activation in cancer cells.[1]
Proposed Mechanism of this compound Action on DENV Lifecycle
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound against the Dengue virus.
Plaque Assay for Viral Titer Quantification
This assay is used to determine the concentration of infectious virus particles (plaque-forming units, PFU/mL) in a sample.
Materials:
-
Vero or A549 cells
-
6-well or 12-well cell culture plates
-
Dengue virus stock
-
This compound compound
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1% methylcellulose or agarose in infection medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed Vero or A549 cells in 6-well or 12-well plates and grow until they form a confluent monolayer (approximately 90% confluency).
-
Prepare serial ten-fold dilutions of the virus-containing supernatant in infection medium.
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with 200-400 µL of each viral dilution.
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator, gently rocking every 15-20 minutes to ensure even distribution of the virus.
-
After incubation, remove the inoculum and add 2-3 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days, or until plaques are visible.
-
To visualize the plaques, remove the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the fixed cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in the wells and calculate the viral titer in PFU/mL using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL).
Plaque Assay Workflow
Quantitative Reverse Transcription PCR (qRT-PCR) for DENV RNA Quantification
This method is used to quantify the amount of viral RNA in a sample.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcriptase enzyme
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Dengue virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from infected cell lysates or culture supernatants using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and DENV-specific reverse primers or random hexamers.
-
Real-time PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green or TaqMan master mix, and DENV-specific forward and reverse primers (and a probe for TaqMan assays).
-
Perform the real-time PCR using a thermal cycler with the following general conditions: an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
A melt curve analysis should be performed for SYBR Green assays to ensure the specificity of the amplified product.
-
-
Quantification: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from known concentrations of a DENV RNA standard.
Western Blotting for DENV NS3 Protein Detection
This technique is used to detect the presence and relative abundance of the DENV NS3 protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-DENV NS3 antibody (e.g., rabbit polyclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the DENV-infected cells (treated with or without this compound) using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DENV NS3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to NS3 can be quantified using densitometry software. A loading control, such as GAPDH or β-actin, should be used to normalize the results.
Immunofluorescence Assay (IFA) for DENV Antigen Detection
IFA is used to visualize the presence and localization of viral antigens within infected cells.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-DENV E or NS1 monoclonal antibody
-
Secondary antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed and infect cells on coverslips as described for the plaque assay.
-
At the desired time point post-infection, fix the cells with the fixative for 15-20 minutes.
-
Permeabilize the cells with the permeabilization buffer for 10-15 minutes.
-
Block the cells with the blocking solution for 30-60 minutes.
-
Incubate the cells with the primary anti-DENV antibody for 1-2 hours.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. The presence of green fluorescence (for Alexa Fluor 488) indicates the presence of the DENV antigen.
Conclusion
This compound presents a promising avenue for the development of a novel antiviral therapeutic against the Dengue virus. Its unique mechanism of action, targeting the late stages of the viral lifecycle, distinguishes it from many other antiviral candidates. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other potential anti-DENV compounds. Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways involved in its antiviral activity.
References
- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, an Indole Alkaloid of Uncaria rhynchophylla, Inhibits Late Step in Dengue Virus Lifecycle [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Dengue Virus Infection Causes the Activation of Distinct NF-κB Pathways for Inducible Nitric Oxide Synthase and TNF-α Expression in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dengue Virus Infection Causes the Activation of Distinct NF-κB Pathways for Inducible Nitric Oxide Synthase and TNF-α Expression in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dengue Virus Dysregulates Master Transcription Factors and PI3K/AKT/mTOR Signaling Pathway in Megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dengue Virus Dysregulates Master Transcription Factors and PI3K/AKT/mTOR Signaling Pathway in Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
Hirsutine: A Multifaceted Alkaloid from Traditional Chinese Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hirsutine, a prominent tetracyclic oxindole alkaloid, is a key bioactive constituent of Uncaria rhynchophylla (Gou Teng), a woody vine esteemed in Traditional Chinese Medicine (TCM). Historically utilized for its sedative and anti-convulsive properties in treating conditions associated with "Liver Wind," such as hypertension, dizziness, and seizures, this compound is now the subject of extensive modern pharmacological research. This technical guide provides a comprehensive overview of this compound's traditional applications, its modern scientifically validated pharmacological effects, and the underlying molecular mechanisms. The content herein is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its signaling pathways.
Traditional Chinese Medicine Perspective
In the paradigm of Traditional Chinese Medicine, Uncaria rhynchophylla, known as Gou Teng, is categorized as a herb that "pacifies the liver and extinguishes wind."[1][2][3][4] This classification pertains to its efficacy in addressing internal "wind" syndromes, which manifest as tremors, convulsions, dizziness, and headaches. TCM theory posits that an imbalance in the liver organ system can lead to the generation of internal wind. Gou Teng, with its "cool" nature, is employed to clear heat, calm the liver, and alleviate spasms.[1][2] It is a constituent of several traditional formulas, including Tian Ma Gou Teng Yin, often used for hypertension and headaches. The traditional dosage of Gou Teng in decoctions typically ranges from 6 to 12 grams.[2]
Pharmacological Activities and Quantitative Data
Modern research has substantiated many of the traditional claims for this compound and has uncovered a broader spectrum of its pharmacological activities. The following tables summarize the key quantitative data associated with this compound's bioactivity.
Table 1: Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 447.79 | [5] |
| MDA-MB-231 | Breast Cancer | 179.06 | [5] |
| MDA-MB-453 | Breast Cancer | - | [6] |
| BT474 | Breast Cancer | - | [6] |
| Jurkat Clone E6-1 | T-cell Leukemia | - |
Note: Specific IC50 values for MDA-MB-453, BT474, and Jurkat Clone E6-1 were not consistently reported in the reviewed literature, though strong cytotoxicity was observed.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Bioavailability (Oral) | Rat | 4.4% | [7] |
| Cmax (Oral) | Rat | 21.9 ± 6.6 ng/mL | [8] |
| Tmax | Human | 0.50 - 0.83 h | [8] |
| Half-life (t1/2) | Human | 3.4 h | [8] |
| Clearance (CL) | Rat | Significantly lower than oral administration | [7][8] |
Table 3: Effects of this compound on Biomarkers
| Activity | Biomarker | Effect | Model | Reference |
| Anti-inflammatory | Nitric Oxide (NO) | Inhibition | LPS-stimulated microglia | |
| Prostaglandin E2 (PGE2) | Inhibition | LPS-stimulated microglia | ||
| Interleukin-1β (IL-1β) | Inhibition | LPS-stimulated microglia | ||
| Interleukin-6 (IL-6) | Inhibition | Preeclampsia rat model | ||
| TNF-α | Inhibition | Preeclampsia rat model | ||
| IFN-γ | Inhibition | Preeclampsia rat model | ||
| Apoptosis | Bax | Upregulation | Cancer cell lines | |
| Bcl-2 | Downregulation | Cancer cell lines | ||
| Caspase-3 | Activation | Cancer cell lines | ||
| Fas | Upregulation | [8] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound's pharmacological effects.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
High-Performance Liquid Chromatography (HPLC) for Quantification
-
Sample Preparation: For quantification in biological matrices (e.g., plasma), perform protein precipitation followed by liquid-liquid or solid-phase extraction. For quantification in herbal extracts, perform solvent extraction followed by filtration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate). The specific gradient will depend on the matrix and other compounds present.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 225 nm or mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
-
-
Quantification: Generate a calibration curve using this compound standards of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Neuroprotective and Anti-inflammatory Signaling
This compound has been shown to inhibit neuroinflammation by suppressing the activation of microglia. This is achieved through the downregulation of key inflammatory signaling pathways.
Anti-Cancer Signaling: Induction of Apoptosis
A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. This is mediated through the intrinsic mitochondrial pathway.
Anti-Cancer Signaling: ROCK1/PTEN/PI3K/GSK3β Pathway
Recent studies have elucidated a more specific pathway involved in this compound-induced apoptosis in certain cancer types, involving the ROCK1/PTEN/PI3K/GSK3β signaling axis.
Conclusion and Future Directions
This compound, an active alkaloid from the traditional Chinese medicine Gou Teng, has demonstrated a remarkable range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as MAPK, Akt, NF-κB, and the ROCK1/PTEN/PI3K/GSK3β axis. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development.
Future investigations should focus on several key areas. Firstly, more extensive preclinical and clinical studies are warranted to establish the safety and efficacy of this compound in human populations for its various therapeutic applications. Secondly, further elucidation of its molecular targets and signaling pathways will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic opportunities. Finally, the development of optimized drug delivery systems could enhance the bioavailability and therapeutic potential of this compound. The continued exploration of this ancient remedy through the lens of modern science holds significant promise for the development of novel therapeutics for a range of challenging diseases.
References
- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review [ouci.dntb.gov.ua]
- 8. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to the Pharmacological Profile of Hirsutine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hirsutine, a prominent pentacyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered significant attention in the scientific community for its diverse and promising pharmacological activities. Traditionally used in herbal medicine for cardiovascular and cerebrovascular disorders, modern research has elucidated a broader spectrum of therapeutic potential, including neuroprotective, anti-inflammatory, antiviral, antidiabetic, and anticancer effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. Through a systematic presentation of current research, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
This compound is a major bioactive constituent of Uncaria rhynchophylla, a plant utilized in traditional Chinese medicine to treat conditions such as hypertension and convulsions.[1] Its unique chemical structure has been the basis for investigations into its wider pharmacological applications. This guide synthesizes the current understanding of this compound's effects on various physiological and pathological processes, offering a detailed examination of its molecular interactions and therapeutic promise.
Pharmacological Profile of this compound
This compound exhibits a wide array of pharmacological effects, which are summarized in the following sections.
Cardiovascular Effects
This compound has been extensively studied for its effects on the cardiovascular system, demonstrating antihypertensive, antiarrhythmic, and cardioprotective properties.[1][2]
Mechanism of Action: The primary mechanism underlying the cardiovascular effects of this compound is the modulation of calcium ion channels. It has been shown to inhibit the influx of Ca2+ through voltage-dependent L-type calcium channels in vascular smooth muscle cells, leading to vasodilation.[3] This action contributes to its blood pressure-lowering effect.[1] Additionally, this compound exerts a negative chronotropic effect on the heart, further contributing to its cardiovascular modulating properties.[1]
Signaling Pathway for this compound's Vasodilatory Effect
Caption: this compound induces vasodilation by inhibiting L-type calcium channels.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential, primarily through its anti-inflammatory and anti-apoptotic actions within the central nervous system.[4]
Mechanism of Action: this compound exerts its neuroprotective effects by inhibiting microglial activation and the subsequent release of pro-inflammatory and neurotoxic factors.[4] It has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS) in activated microglia.[4] This is achieved, in part, through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Anticancer Activity
Emerging evidence highlights the potential of this compound as an anticancer agent, with demonstrated activity against various cancer cell lines, including breast, lung, and leukemia.[1][5]
Mechanism of Action: The anticancer effects of this compound are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation and migration, and the suppression of metastasis.[1] A key mechanism is the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell survival, proliferation, and invasion.[6][7] this compound has also been shown to induce DNA damage selectively in cancer cells, leading to apoptotic cell death.[5]
Signaling Pathway for this compound's Anti-Metastatic Effect
Caption: this compound inhibits metastasis by suppressing the NF-κB pathway.
Anti-inflammatory, Antiviral, and Antidiabetic Effects
Beyond its primary roles, this compound also exhibits anti-inflammatory, antiviral, and antidiabetic properties. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.[1] Antiviral activity has been reported against the dengue virus.[1] Furthermore, this compound has been shown to ameliorate insulin resistance in models of type 2 diabetes.[8]
This compound Derivatives and Structure-Activity Relationship (SAR)
The promising pharmacological profile of this compound has prompted the synthesis and evaluation of its derivatives to enhance potency and selectivity.
Compound 1: A Potent Antihypertensive Analogue
A notable synthetic analogue of this compound, referred to as Compound 1 , has demonstrated significantly enhanced antihypertensive and vasodilatory effects compared to the parent compound.[3]
Pharmacological Profile of Compound 1:
-
Vasodilatory Effect: Compound 1 induces vasodilation at a much lower concentration than this compound, with an IC50 in the nanomolar range.[3]
-
Mechanism of Action: The enhanced vasodilation is mediated by both endothelium-dependent and -independent pathways. The endothelium-dependent mechanism involves the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. The endothelium-independent mechanism is attributed to a more potent blockade of L-type Ca2+ channels and inhibition of intracellular Ca2+ release.[3]
Structure-Activity Relationship: The structural modifications in Compound 1, though not fully detailed in the available literature, confer a significant increase in its affinity for and inhibitory action on L-type calcium channels. This highlights a key area for future SAR studies to elucidate the specific structural features responsible for this enhanced activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its derivative, Compound 1.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Assay/Cell Line | Parameter | Value | Reference |
| Anticancer | MDA-MB-231 (Breast Cancer) | IC50 | 179.06 μM | [1] |
| MCF-7 (Breast Cancer) | IC50 | 447.79 μM | [1] | |
| Jurkat E6-1 (T-cell Leukemia) | Cytotoxicity | Concentration-dependent | [1] | |
| Antihypertensive | Rat Aorta (pre-contracted) | pA2 | 6.6 | [3] |
Table 2: In Vitro Efficacy of this compound Derivative (Compound 1)
| Biological Activity | Assay | Parameter | Value | Reference |
| Antihypertensive | Rat Thoracic Aorta Rings | IC50 | 1.129 x 10⁻⁹ M | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 μM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.
Experimental Workflow for MTT Assay
References
- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ca2+ channel blocking effects of this compound, an indole alkaloid from Uncaria genus, in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective anticancer activity of this compound against HER2‑positive breast cancer cells by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates hepatic and cardiac insulin resistance in high-fat diet-induced diabetic mice and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Hirsutine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hirsutine, a prominent indole alkaloid constituent of Uncaria rhynchophylla, has demonstrated a range of pharmacological activities, with its antioxidant properties being of significant interest. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, focusing on its cellular effects mediated through the Keap1/Nrf2 signaling pathway. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and includes visualizations of the relevant biological pathways and experimental workflows to support further research and development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetic complications.[1] this compound has emerged as a promising natural compound with therapeutic potential, attributed in part to its antioxidant effects.[2] This guide delves into the scientific evidence supporting the antioxidant properties of this compound, with a focus on its molecular mechanisms of action.
In Vitro Antioxidant Activity
Currently, there is a notable lack of publicly available data on the direct radical-scavenging activity of isolated this compound from common chemical assays such as DPPH, ABTS, and FRAP. Such studies are crucial for determining the intrinsic antioxidant capacity of the compound. While review articles mention the antioxidant activities of this compound, they do not provide specific IC50 values from these assays.[1][2][3]
Cellular Antioxidant Mechanisms
The primary antioxidant mechanism of this compound appears to be indirect, through the modulation of cellular signaling pathways, rather than direct radical scavenging. Research has shown that this compound exerts its antioxidant effects by activating the Keap1/Nrf2 signaling pathway.[4]
The Keap1/Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.
This compound has been shown to disrupt the Keap1-Nrf2 interaction, leading to increased nuclear levels of Nrf2. This, in turn, upregulates the expression of downstream antioxidant enzymes.[4]
Figure 1. this compound-mediated activation of the Keap1/Nrf2 signaling pathway.
Effects on Antioxidant Enzymes and Markers of Oxidative Stress
Studies have demonstrated that this compound treatment leads to a significant reduction in markers of oxidative stress and an increase in the activity of key antioxidant enzymes. Specifically, in a high-glucose-stimulated human kidney 2 (HK-2) cell model, this compound has been observed to:
-
Decrease Reactive Oxygen Species (ROS): this compound treatment mitigates the overproduction of ROS induced by high glucose.
-
Reduce Malondialdehyde (MDA) Levels: MDA is a marker of lipid peroxidation, and this compound has been shown to lower its levels, indicating a protective effect against oxidative damage to lipids.[4]
-
Increase Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals. This compound treatment enhances SOD activity.[4]
-
Increase Glutathione (GSH) Levels: GSH is a major endogenous antioxidant. This compound has been found to increase GSH levels.[4]
-
Upregulate NQO1, SOD-2, and HO-1 Expression: As a consequence of Nrf2 activation, this compound upregulates the expression of NAD(P)H quinone dehydrogenase 1 (NQO1), manganese superoxide dismutase (SOD-2), and heme oxygenase-1 (HO-1), all of which play vital roles in cellular antioxidant defense.[4]
Data Presentation
The following tables summarize the qualitative effects of this compound on markers of oxidative stress and antioxidant enzyme activity based on available literature. Quantitative data, where available, is presented.
Table 1: Effect of this compound on Markers of Oxidative Stress
| Marker | Model System | Effect of this compound | Reference |
| Reactive Oxygen Species (ROS) | High-Glucose Stimulated HK-2 Cells | Reduced | [4] |
| Malondialdehyde (MDA) | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Reduced | [4] |
Table 2: Effect of this compound on Antioxidant Enzymes and Related Molecules
| Enzyme/Molecule | Model System | Effect of this compound | Reference |
| Superoxide Dismutase (SOD) | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Increased Activity | [4] |
| Glutathione (GSH) | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Increased Levels | [4] |
| NQO1 | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Upregulated Expression | [4] |
| SOD-2 | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Upregulated Expression | [4] |
| HO-1 | Diabetic Kidney Disease Rat Model, High-Glucose Stimulated HK-2 Cells | Upregulated Expression | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's antioxidant properties.
General Experimental Workflow
The investigation of this compound's cellular antioxidant properties typically follows a workflow involving cell culture, treatment, and subsequent analysis of various oxidative stress markers and signaling pathways.
Figure 2. General experimental workflow for investigating this compound's antioxidant effects.
In Vitro Radical Scavenging Assays (General Protocols)
While specific data for this compound is not available, the following are generalized protocols for assessing direct antioxidant activity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[5]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of this compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[6][7]
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add different concentrations of this compound to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specified incubation time (e.g., 30 minutes).
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO4.
-
The antioxidant capacity is expressed as equivalents of the standard.[8][9][10]
-
Cellular Assays
-
Cell Culture and Treatment:
-
Human kidney 2 (HK-2) epithelial cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in appropriate culture plates or flasks.
-
To induce oxidative stress, cells are treated with high glucose (e.g., 30 mM) for a specified period (e.g., 24-48 hours).
-
Experimental groups are co-treated with varying concentrations of this compound. A normal glucose control group is also included.
-
-
Measurement of Intracellular ROS:
-
After treatment, cells are washed with PBS.
-
Cells are incubated with a fluorescent probe for ROS, such as Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.
-
The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.
-
-
ELISA for MDA, SOD, and GSH:
-
Western Blot Analysis:
-
Total protein or nuclear and cytoplasmic fractions are extracted from the treated cells.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16][17]
-
-
Immunofluorescence for Nrf2 Nuclear Translocation:
-
Cells are grown on coverslips and treated as described above.
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking solution (e.g., goat serum).
-
Cells are incubated with an anti-Nrf2 primary antibody overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., FITC- or Alexa Fluor-conjugated) for 1 hour at room temperature in the dark.
-
The nuclei are counterstained with DAPI.
-
The coverslips are mounted on glass slides, and the subcellular localization of Nrf2 is visualized using a fluorescence or confocal microscope.[18][19][20][21][22]
-
-
Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from treated cells using a suitable kit or TRIzol reagent.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR is performed using SYBR Green or TaqMan probes with specific primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.[23][24][25][26][27][28]
-
Conclusion
This compound exhibits significant antioxidant properties, primarily through the activation of the Keap1/Nrf2 signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes. This indirect antioxidant mechanism results in reduced cellular levels of ROS and lipid peroxidation products, and enhanced activity of endogenous antioxidant enzymes. While direct radical-scavenging data for this compound is currently limited, its ability to bolster the cell's own defense systems makes it a compelling candidate for further investigation in the context of diseases associated with oxidative stress. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuated oxidative stress and autophagy in diabetic kidney disease through Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmp.ir [jmp.ir]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]
- 11. coonkoonbio.com [coonkoonbio.com]
- 12. aspirasci.com [aspirasci.com]
- 13. reedbiotech.com [reedbiotech.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. fn-test.com [fn-test.com]
- 16. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. mdpi.com [mdpi.com]
Preliminary Cytotoxicity Screening of Hirsutine on Normal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutine, a prominent indole alkaloid constituent of Uncaria rhynchophylla, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] Emerging research has also highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.[1][3][4] A critical aspect of preclinical drug development is the evaluation of a compound's safety profile, particularly its effects on non-cancerous, normal cells. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound on normal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows.
Data Presentation: Cytotoxicity of this compound on Normal Human Cell Lines
The following tables summarize the quantitative data from studies assessing the cytotoxic effects of this compound on various normal human cell lines. The data consistently indicates that this compound exhibits low to negligible cytotoxicity in these non-cancerous cells at concentrations that are effective against cancer cells.
Table 1: Cell Viability of Normal Human Cells Treated with this compound
| Cell Line | Cell Type | Assay | Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) | Reference |
| Hs 578Bst | Breast (Fibroblast-like) | CCK-8 | Up to 80 | 48 | >80% | [5] |
| Hs 578Bst | Breast (Fibroblast-like) | CCK-8 | Up to 80 | 72 | >80% | [5] |
| BEAS-2B | Bronchial Epithelium | CCK-8 | Up to 80 | 48 | >80% | [5] |
| BEAS-2B | Bronchial Epithelium | CCK-8 | Up to 80 | 72 | >80% | [5] |
| THLE-2 | Liver Epithelium (Hepatocyte) | CCK-8 | Up to 80 | 48 | >80% | [5] |
| THLE-2 | Liver Epithelium (Hepatocyte) | CCK-8 | Up to 80 | 72 | >80% | [5][6] |
| HK2 | Kidney (Renal Tubular Epithelial) | CCK-8 | Various doses | 48 | No significant influence | [6] |
| WI38 | Lung Fibroblast | Not Specified | Not Specified | 12 and 24 | Little inhibitory effects | [7] |
| LO2 | Liver (Hepatocyte) | Not Specified | Not Specified | 12 and 24 | Little inhibitory effects | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental protocols employed in the cited studies for assessing the cytotoxicity of this compound.
Cell Culture and Treatment
Normal human cell lines such as Hs 578Bst, BEAS-2B, THLE-2, and HK2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5][6] For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (such as DMSO).[5][6]
Cell Viability Assays
Cell viability is a common measure of cytotoxicity.[8][9] The most frequently used assays in the cited literature are the Cell Counting Kit-8 (CCK-8) and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][10][11]
CCK-8 Assay Protocol:
-
After the designated treatment period with this compound, 10 µL of CCK-8 solution is added to each well of the 96-well plate.[6]
-
The plate is incubated for a specified time (e.g., 1-4 hours) at 37°C.[6]
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control group (vehicle-treated cells).
MTT Assay Protocol:
-
Following this compound treatment, the culture medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.[11]
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical experimental workflow for the preliminary cytotoxicity screening of a compound like this compound on normal cells.
Signaling Pathways and Cellular Effects
While the detailed molecular mechanisms of this compound's interaction with normal cells are not extensively elucidated, its effects on cancer cells involve the induction of apoptosis through various signaling pathways.[4][6][7] It is plausible that at non-toxic concentrations, this compound does not significantly activate these apoptotic pathways in normal cells. The diagram below provides a simplified overview of a generic cell survival versus apoptosis decision, which is relevant in the context of cytotoxicity studies.
Conclusion
The available data from preliminary in vitro studies suggest that this compound has a favorable safety profile with respect to normal human cells. At concentrations where it exhibits significant anti-proliferative and cytotoxic effects on cancer cells, its impact on the viability of normal breast, bronchial, liver, and kidney cells is minimal.[5][6][7] This selectivity is a desirable characteristic for any potential anticancer therapeutic agent. Further research, including more comprehensive dose-response studies on a wider range of normal cell types and in vivo toxicity assessments, is warranted to fully establish the safety profile of this compound for its potential clinical applications.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells [PeerJ] [peerj.com]
- 7. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an Indole Alkaloid of Uncaria rhynchophylla, Inhibits Late Step in Dengue Virus Lifecycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Hirsutine Extraction and Purification from Uncaria rhynchophylla
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uncaria rhynchophylla (Gou-Teng) is a plant used extensively in traditional Chinese medicine, particularly for managing cardiovascular and central nervous system disorders.[1] Its therapeutic effects are largely attributed to a rich profile of indole and oxindole alkaloids.[1][2] Among these, hirsutine (HSN) has emerged as a compound of significant interest due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antihypertensive properties.[3][4] As a promising natural product for drug development, efficient and standardized protocols for its extraction and purification are essential. This document provides detailed methodologies for the isolation of this compound from U. rhynchophylla to yield a high-purity product suitable for research and preclinical studies.
Extraction Protocols
The initial step involves extracting the total alkaloid content from the dried plant material. The choice of solvent and method can significantly impact the yield and profile of the extracted compounds. Below are two effective and commonly cited protocols.
Protocol 1A: Maceration with Acidified Methanol
This method is suitable for small to medium-scale extraction and uses an acidified solvent to improve alkaloid solubility.
Methodology:
-
Preparation: Coarsely powder the dried hooks and stems of U. rhynchophylla.
-
Maceration:
-
Combine the powdered plant material with a solvent mixture of methanol, water, and concentrated hydrochloric acid (500:500:1 v/v/v). A solid-to-liquid ratio of approximately 1 g to 10 mL is recommended.
-
Macerate the mixture for 30 minutes at room temperature with continuous agitation.
-
Repeat the maceration process five times with fresh solvent portions.
-
-
Concentration: Pool the extracts and neutralize them with a 2 M sodium hydroxide solution to a pH of approximately 7.
-
Evaporation: Remove the methanol from the combined extracts using a rotary evaporator under reduced pressure at 40°C to yield a concentrated aqueous crude extract.
Protocol 1B: Reflux Extraction with Aqueous Ethanol
This protocol is scalable and uses a less harsh solvent system, making it suitable for larger quantities of plant material.
Methodology:
-
Preparation: Coarsely powder 1 kg of dried U. rhynchophylla.
-
Extraction:
-
Macerate the powder in 6 L of 70% aqueous ethanol for 24 hours at room temperature.
-
Following maceration, heat the mixture to reflux for 30 minutes.
-
Filter the extract and repeat the entire extraction process twice more with fresh solvent.
-
-
Concentration: Combine the pooled fractions and concentrate them using a rotary evaporator under reduced pressure at 40°C to yield the crude extract.
Data Summary: Extraction Yields
The yield of crude extract and total alkaloids can vary based on the plant material's origin, age, and the extraction method employed.
| Starting Material | Extraction Method | Solvent System | Yield | Reference |
| 1 kg U. rhynchophylla | Maceration & Reflux | 70% Aqueous Ethanol | 140 g crude extract | [1] |
| 15.47 g U. rhynchophylla root | Maceration | Methanol:Water:HCl | 26 mg this compound | N/A |
| 10 kg U. rhynchophylla twigs | Ethanol Extraction | 95% Ethanol | 42.6 g crude alkaloids | N/A |
Purification Workflow
A multi-step purification strategy is required to isolate this compound from the complex crude extract. The general workflow involves an initial liquid-liquid partitioning to enrich the alkaloid fraction, followed by one or more chromatographic steps to achieve high purity.
Overall Purification Workflow Diagram
Caption: General workflow for this compound purification.
Protocol 2A: Acid-Base Liquid-Liquid Partitioning
This step removes non-alkaloidal compounds like fats, waxes, and pigments.
Methodology:
-
Resuspend the aqueous crude extract from the extraction step in water.
-
Adjust the solution to pH 2 by adding 1 M hydrochloric acid.
-
Perform a liquid-liquid extraction with a nonpolar solvent like t-butyl methyl ether or hexane to remove acidic and neutral impurities (defatting). Discard the organic layer.
-
Adjust the aqueous phase to pH 9-10 with ammonium hydroxide or sodium hydroxide.
-
Extract the alkaloids from the basified aqueous solution three times with an organic solvent such as chloroform or ethyl acetate.
-
Pool the organic layers, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
Protocol 2B: Silica Gel Column Chromatography
This is a standard chromatographic technique for separating the crude alkaloid mixture into fractions.[5][6]
Methodology:
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in a nonpolar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane, followed by a gradient of methanol in ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions that show a similar TLC profile corresponding to the Rf value of a this compound standard. Evaporate the solvent to obtain semi-purified this compound.
Protocol 2C: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve >98% purity, Prep-HPLC is the method of choice.[7][8][9][10][11] This protocol should be optimized based on the specific instrument and column available.
Methodology:
-
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water is common. To improve peak shape for alkaloids, a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid is often added to both solvents.
-
Sample Preparation: Dissolve the semi-purified this compound fraction from the previous step in the initial mobile phase.
-
Injection and Elution: Inject the sample and run the gradient. The exact gradient will depend on the results from analytical HPLC scouting runs but may range from 10% to 80% acetonitrile over 30-40 minutes.[12]
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound using a fraction collector.
-
Final Step: Evaporate the solvent from the collected fraction, often via lyophilization (freeze-drying), to obtain the final high-purity this compound powder.
Data Summary: Purity
The final purity should be assessed using analytical HPLC with a UV detector (wavelength set to ~224 nm) or UPLC-MS/MS.[13][14][15]
| Product | Purity Level | Analytical Method | Reference |
| Commercial this compound Standard | ≥98% | HPLC | [16] |
| Purified this compound (in-house) | >98% | UPLC-MS/MS | [17] |
Pharmacological Context: Signaling Pathways of this compound
This compound's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in cancer, inflammation, and neurodegeneration. Understanding these mechanisms is crucial for its development as a drug candidate.
Anticancer and Apoptotic Mechanisms
This compound has demonstrated significant anticancer activity, particularly in lung and breast cancer models.[3] It primarily induces apoptosis (programmed cell death) through the mitochondrial pathway. One of its key mechanisms involves the modulation of the ROCK1/PTEN/PI3K/Akt pathway, which is a critical regulator of cell survival and apoptosis.[3][18]
Caption: this compound induces apoptosis via the ROCK1/PTEN/PI3K/GSK3β pathway.[3]
Neuroprotective and Anti-inflammatory Mechanisms
Chronic microglial activation and the subsequent release of pro-inflammatory mediators are hallmarks of neurodegenerative diseases. This compound has been shown to inhibit these processes by suppressing key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.
Caption: this compound inhibits neuroinflammation by suppressing MAPK and Akt signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 14. Determination of rhynchophylline and this compound in rat plasma by UPLC-MS/MS after oral administration of Uncaria rhynchophylla extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous separation and determination of this compound and hirsuteine by cyclodextrin-modified micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A sterile plant culture system of Uncaria rhynchophylla as a biosynthetic model of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for UPLC-MS/MS Analysis of Hirsutine and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of hirsutine and the identification of its metabolites in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols are compiled from validated methods found in peer-reviewed scientific literature.
Introduction
This compound is a prominent indole alkaloid found in plants of the Uncaria genus, which are commonly used in traditional medicine. Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound to support its development as a potential therapeutic agent. UPLC-MS/MS offers a sensitive, specific, and rapid analytical method for the determination of this compound and its metabolites in biological matrices like plasma. This application note details the necessary protocols for such analyses.
Experimental Protocols
Plasma Sample Preparation
Two primary methods are employed for the extraction of this compound and its metabolites from plasma: protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation [1][2]
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of internal standard (IS) working solution (e.g., Diazepam, 100 ng/mL).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to a UPLC vial for analysis.
Protocol 2: Liquid-Liquid Extraction [3][4]
This method provides a cleaner extract, potentially reducing matrix effects.
-
Thaw frozen plasma samples to room temperature.
-
In a glass tube, add 200 µL of plasma.
-
Add 20 µL of internal standard (IS) working solution (e.g., Noscapine, 100 ng/mL).
-
Add 50 µL of 1 M sodium hydroxide to alkalize the sample.
-
Add 2 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
The following parameters are based on established methods and can be adapted for different instrument setups.
Table 1: UPLC Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min[1][2] |
| Column Temperature | 40°C[1][2] |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
Table 2: MS/MS Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen)[1][2] |
| Cone Gas Flow | 50 L/hr (Nitrogen)[1][2] |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 369.2 | 226.1[1][2] | 30 | 20 |
| This compound | 369.3 | 144.0[3][4] | 35 | 25 |
| Diazepam (IS) | 285.1 | 193.1[1][2] | 25 | 20 |
| Noscapine (IS) | 414.0 | 220.0[3][4] | 40 | 30 |
This compound Metabolism
This compound undergoes extensive metabolism in the body, primarily catalyzed by the cytochrome P450 enzyme CYP3A4. The main metabolic pathways include:
-
Hydroxylation
-
Dehydrogenation
-
Oxidation
-
N-oxidation
-
Hydrolysis
-
Reduction
-
Glucuronide Conjugation
One of the major metabolites identified in preclinical studies is 11-hydroxythis compound . For a comprehensive pharmacokinetic assessment, it is advisable to monitor both the parent compound and its major metabolites.
UPLC-MS/MS Analysis of this compound Metabolites
A full-scan and product ion scan of this compound can help in the tentative identification of its metabolites. For quantitative analysis of known metabolites like 11-hydroxythis compound, a validated UPLC-MS/MS method is required. The following are proposed MRM transitions for major this compound metabolites based on its chemical structure and common metabolic transformations. These will require experimental optimization.
Table 4: Proposed MRM Transitions for this compound Metabolites
| Metabolite | Precursor Ion (m/z) | Proposed Product Ion (m/z) | Metabolic Reaction |
| Hydroxy-hirsutine | 385.2 | 226.1 / 160.0 | Hydroxylation (+16 Da) |
| Dehydro-hirsutine | 367.2 | 224.1 / 144.0 | Dehydrogenation (-2 Da) |
| This compound N-oxide | 385.2 | 369.2 / 226.1 | N-oxidation (+16 Da) |
| This compound glucuronide | 545.2 | 369.2 | Glucuronidation (+176 Da) |
Data Presentation
Quantitative data from various studies on the UPLC-MS/MS analysis of this compound in plasma are summarized below for easy comparison.
Table 5: Quantitative Parameters for this compound Analysis in Plasma
| Parameter | Study 1[1][2] | Study 2[3][4] | Study 3 |
| Internal Standard | Diazepam | Noscapine | Midazolam |
| Linearity Range (ng/mL) | 1 - 200 | 2.5 - 50 | 1 - 1000 |
| Lower Limit of Quantification (ng/mL) | 1 | 2.5 | 1 |
| Intra-day Precision (%RSD) | < 6.1 | < 10.6 | < 15 |
| Inter-day Precision (%RSD) | < 7.7 | < 12.5 | < 15 |
| Accuracy (%) | 92.3 - 104.8 | 90 - 110 | 86.5 - 110.4 |
| Extraction Recovery (%) | > 83.5 | 73.4 | 64.4 - 86.8 |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS Experimental Workflow for this compound Analysis in Plasma.
Metabolic Pathway of this compound
Caption: Major Metabolic Pathways of this compound.
Logical Relationship in UPLC-MS/MS Method Development
Caption: Logical Steps in UPLC-MS/MS Method Development and Validation.
References
- 1. [PDF] Pharmacokinetic study on this compound and hirsuteine in rats using UPLC–MS/MS | Semantic Scholar [semanticscholar.org]
- 2. akjournals.com [akjournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of rhynchophylline and this compound in rat plasma by UPLC-MS/MS after oral administration of Uncaria rhynchophylla extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Hirsutine: Application Notes on Solubility in DMSO and Organic Solvents for Research and Drug Development
Introduction
Hirsutine is a prominent indole alkaloid primarily isolated from plants of the Uncaria genus, which have a long history in traditional medicine.[1] In modern pharmacology, this compound has garnered significant attention for its diverse biological activities, including anti-cancer, cardioprotective, anti-hypertensive, and neuroprotective effects.[2] Its potential as a therapeutic agent is currently being explored across various preclinical models, targeting diseases ranging from neurodegenerative disorders to cancer.[1]
For researchers, scientists, and professionals in drug development, understanding the solubility of this compound is a critical first step in designing in vitro and in vivo experiments. Proper solubilization ensures accurate and reproducible results in bioassays and is fundamental for the development of viable formulation strategies. This document provides a comprehensive overview of this compound's solubility in dimethyl sulfoxide (DMSO) and other common organic solvents, along with a detailed protocol for solubility determination.
Quantitative Solubility Data
The solubility of this compound has been reported in various common laboratory solvents. Notably, there is a significant discrepancy in the reported solubility in DMSO, which may be attributed to different experimental conditions such as the use of mechanical agitation (e.g., ultrasonication) and the hydration state of the solvent. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) | Notes |
| DMSO | 2 mg/mL | 5.43 mM | Sigma-Aldrich[2][3] | Clear solution reported. |
| DMSO | 100 mg/mL | 271.39 mM | MedchemExpress, GlpBio[4][5] | Requires ultrasonication. It is noted that hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is recommended. |
| Methanol | Readily Soluble | Not specified | Systematic Review[1] | Quantitative data not available. |
| Chloroform | Readily Soluble | Not specified | Systematic Review[1] | Listed as soluble by Cayman Chemical.[6] |
| Acetone | Soluble | Not specified | Cayman Chemical[6] | Quantitative data not available. |
| Dichloromethane | Soluble | Not specified | Cayman Chemical[6] | Quantitative data not available. |
| Ethyl Acetate | Soluble | Not specified | Cayman Chemical[6] | Quantitative data not available. |
| Acid Water | Readily Soluble | Not specified | Systematic Review[1] | Suggests good solubility in acidic aqueous solutions. |
Molecular Weight of this compound: 368.47 g/mol
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a standard laboratory procedure to determine the solubility of this compound in a given organic solvent using the shake-flask method.
Materials:
-
This compound (powder form)
-
Selected solvent (e.g., DMSO, ethanol, methanol) of appropriate grade (e.g., ACS, HPLC)
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Water bath sonicator
-
Thermostatic shaker or rotator
-
Micro-centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh an excess amount of this compound (e.g., 5 mg) into a glass vial. The amount should be more than the anticipated solubility.
-
Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution and break up any aggregates.
-
If necessary (particularly for high concentrations in DMSO), place the vial in a water bath sonicator for 10-15 minutes.
-
Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached. This allows for the dissolution process to stabilize.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, visually inspect the vial for the presence of undissolved solid material.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Prepare a dilution series of the filtered supernatant with the same solvent.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in mg/mL or as a molar concentration (mol/L).
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound.
References
- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | CAS 7729-23-9 | Cayman Chemical | Biomol.com [biomol.com]
Preparing Hirsutine Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutine, an indole alkaloid extracted from plants of the Uncaria genus, has garnered significant interest in biomedical research for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, and neuroprotective properties. Successful in vitro evaluation of this compound's biological effects necessitates the accurate and reproducible preparation of stock solutions for cell culture experiments. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions to ensure experimental consistency and reliability.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to its effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [1] |
| Molecular Weight | 368.47 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 101 °C | [2] |
| Solubility | Soluble in DMSO | [3] |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 36.85 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. Based on a published protocol, a concentration of 100 mM in DMSO can be achieved[1].
-
Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
Storage of Stock Solutions:
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: Avoid repeated freeze-thaw cycles as this can degrade the compound.
Preparation of Working Solutions in Cell Culture Media
The high concentration of DMSO in the stock solution is toxic to cells. Therefore, it is crucial to dilute the stock solution to a final working concentration in cell culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.1%).
Protocol:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculating Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you would need 1 µL of the stock solution.
-
Dilution in Media: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is recommended to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing and to minimize the risk of precipitation[1].
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (generally below 0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.
Troubleshooting Precipitation:
If precipitation occurs upon dilution of the this compound stock solution in the aqueous cell culture medium, consider the following:
-
Increase the volume of the final working solution: This will lower the initial concentration of this compound upon addition.
-
Pre-warm the cell culture medium: Adding the stock solution to warm media can improve solubility.
-
Serial Dilutions: Perform a serial dilution of the stock solution in cell culture medium to gradually decrease the concentration.
Experimental Workflow
Experimental workflow for preparing this compound solutions.
This compound's Mechanism of Action: Signaling Pathways
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. Two prominent pathways are the ROCK1/PTEN/PI3K/GSK3β pathway and the intrinsic apoptosis pathway involving the Bcl-2 family of proteins.
ROCK1/PTEN/PI3K/GSK3β Signaling Pathway
This compound can induce apoptosis by activating ROCK1, which in turn activates PTEN. Activated PTEN inhibits the PI3K/Akt signaling pathway, leading to the dephosphorylation and activation of GSK3β, which promotes apoptosis.
This compound-induced ROCK1/PTEN/PI3K/GSK3β signaling.
Bcl-2 Family Mediated Apoptosis
This compound can also trigger the intrinsic pathway of apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Bcl-2 family mediated apoptosis induced by this compound.
References
Application Notes and Protocols: In Vitro Cell-Based Assays for Hirsutine's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro anticancer activities of Hirsutine, a natural indole alkaloid. The document details its effects on various cancer cell lines and outlines the molecular mechanisms involved, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Detailed protocols for essential cell-based assays are provided to facilitate the investigation of this compound's therapeutic potential.
This compound has demonstrated significant, dose-dependent inhibitory effects on the proliferation of various cancer cell lines, including T-cell leukemia, breast cancer, and lung cancer.[1][2][3] Its anticancer activity is attributed to multiple mechanisms. It selectively induces apoptosis in cancer cells, particularly in HER2-positive breast cancer lines.[2][4] Furthermore, this compound can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, depending on the cell type.[1][5] Mechanistic studies reveal that this compound modulates several critical signaling pathways, including the inhibition of pro-survival pathways like PI3K/Akt and NF-κB, and the activation of stress-related pathways like p38 MAPK.[2][3][4]
Data Presentation: Summary of this compound's In Vitro Effects
The following tables summarize the quantitative data from studies on this compound's anticancer effects.
Table 1: Effects of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Concentration(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Jurkat Clone E6-1 | T-cell Leukemia | CCK-8 | 10, 25, 50 µM | Significant inhibition of proliferation in a concentration and time-dependent manner. | [1][6] |
| MDA-MB-453 | HER2+ Breast Cancer | Cytotoxicity Assay | Not specified | Strong cytotoxicity observed. | [2][7] |
| BT474 | HER2+ Breast Cancer | Cytotoxicity Assay | Not specified | Strong cytotoxicity observed. | [2][7] |
| MCF-7 | HER2- Breast Cancer | Cytotoxicity Assay | Not specified | Resistance to this compound-induced cytotoxicity. | [2][7] |
| ZR-75-1 | HER2- Breast Cancer | Cytotoxicity Assay | Not specified | Resistance to this compound-induced cytotoxicity. | [2] |
| A549 | Lung Cancer | Not specified | Not specified | This compound induces apoptosis. | [3] |
| MDA-MB-453 | Breast Cancer | CCK-8 / Colony Formation | 0, 5, 10, 25 µM | Significant reduction in proliferation in a concentration and time-dependent manner. |[5] |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | Cancer Type | Concentration(s) | Apoptotic Cell Frequencies (%) | Key Molecular Events | Citation(s) |
|---|---|---|---|---|---|
| Jurkat Clone E6-1 | T-cell Leukemia | 10, 25, 50 µM | 4.99 ± 0.51%, 13.69 ± 2.00%, 40.21 ± 15.19% | ↑ Bax, Cleaved Caspase-3/9, Cyto c; ↓ Bcl-2. | [1][6][8] |
| MDA-MB-453 | HER2+ Breast Cancer | Not specified | Significant induction of apoptosis. | Activation of Caspases 3/7. | [2][9] |
| MCF-7 | HER2- Breast Cancer | Not specified | No significant apoptosis induction. | No activation of caspases. | [2][9] |
| A549 | Lung Cancer | Not specified | Induces apoptosis. | Loss of mitochondrial membrane potential, ATP depletion, ROS production, Cytochrome c release. | [3] |
| MDA-MB-453 | Breast Cancer | 0, 5, 10, 25 µM | Dose-dependent increase in apoptosis. | ↑ Bax, Apaf-1, Cyto c, Cleaved Caspase-3/9; ↓ Bcl-2. |[5] |
Table 3: this compound-Induced Cell Cycle Arrest in Cancer Cells | Cell Line | Cancer Type | Concentration(s) | Phase of Arrest | % of Cells in Arrested Phase | Key Molecular Events | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Jurkat Clone E6-1 | T-cell Leukemia | 10, 25, 50 µM | G0/G1 | 34.85 ± 1.81%, 42.83 ± 0.70%, 49.12 ± 4.07% | Not specified. |[1][6][8] | | MDA-MB-453 | Breast Cancer | Not specified | G2/M | Increased from 5.9±2.6% to 42.9±3.9% | ↓ CDK1, Cyclin B1. |[5] |
Signaling Pathways and Experimental Workflows
This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways. The diagrams below illustrate these mechanisms and a general workflow for their investigation.
Figure 1: General workflow for evaluating this compound's in vitro anticancer activity.
Figure 2: this compound-induced mitochondrial (intrinsic) apoptosis pathway.
Figure 3: Inhibition of PI3K/Akt and activation of ROCK1/PTEN pathways by this compound.
Figure 4: Modulation of HER2, NF-κB, and p38 MAPK pathways by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01M HCl)[10][12]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and resuspend in complete medium. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO, concentration not exceeding 0.1%) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Keep samples on ice and protected from light.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[15]
Materials:
-
This compound-treated and control cells
-
Cold PBS
-
Ice-cold 70% ethanol (for fixation)
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect at least 1 x 10⁶ cells per sample after this compound treatment.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol.[16]
-
Storage: Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[16]
-
Staining: Centrifuge the fixed cells (e.g., 200 x g for 10 minutes) and discard the ethanol.[16] Wash the pellet with cold PBS. Resuspend the cells in 300-500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[16]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A sub-G1 peak indicates apoptotic cells with fragmented DNA.
Protocol 4: Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in this compound-modulated signaling pathways.[17][18][19]
Materials:
-
This compound-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer system (nitrocellulose or PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[20]
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For signaling proteins, compare the levels of phosphorylated proteins to the total protein levels.[21]
References
- 1. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective anticancer activity of this compound against HER2‑positive breast cancer cells by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. kumc.edu [kumc.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for Studying Hirsutine's Neuroprotective Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutine, a prominent indole alkaloid derived from Uncaria rhynchophylla, has demonstrated significant neuroprotective potential in various preclinical studies. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the neuroprotective effects of this compound. The protocols outlined below cover models for cerebral ischemia, Parkinson's disease, and Alzheimer's disease, reflecting the key areas where this compound has shown therapeutic promise. The methodologies are presented to facilitate the replication and further exploration of this compound's mechanisms of action, which are believed to involve the modulation of critical signaling pathways such as MAPK, Akt, and NF-κB.
I. Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used method to mimic focal cerebral ischemia, a condition that closely resembles human ischemic stroke.[1] This model is invaluable for assessing the neuroprotective effects of compounds like this compound against stroke-induced brain injury.
Experimental Workflow: MCAO Model
Caption: Experimental workflow for the MCAO model.
Detailed Experimental Protocol: MCAO in Rats
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
House the animals under standard laboratory conditions (12h light/dark cycle, 22±2°C, 55±5% humidity) with free access to food and water.
-
Allow at least one week for acclimatization before the experiment.
-
-
This compound Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses (e.g., 5, 10, 20 mg/kg) for a specified period (e.g., daily for 15 days) before MCAO surgery.[2]
-
-
Middle Cerebral Artery Occlusion (MCAO) Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
Place the animal in a supine position and maintain its body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 silicon-coated nylon monofilament through an incision in the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.[1]
-
For transient MCAO, leave the filament in place for a specific duration (e.g., 90 or 120 minutes) before withdrawal to allow for reperfusion.[3] For permanent MCAO, the filament is left in place.
-
-
Post-Operative Care and Neurological Assessment:
-
After surgery, allow the animals to recover in a warm cage.
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 to 4, where 0 is no deficit and 4 is severe deficit).
-
-
Infarct Volume Measurement:
-
Following neurological assessment, euthanize the animals and perfuse the brains with cold saline.
-
Remove the brains and section them into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software and express it as a percentage of the total brain volume.
-
Data Summary: Neuroprotective Effects of this compound in MCAO Model
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Mean ± SD) | Infarct Volume (% of Hemisphere, Mean ± SD) | Reference |
| Sham | - | 0.0 ± 0.0 | 0.0 ± 0.0 | [4] |
| MCAO + Vehicle | - | 3.5 ± 0.5 | 45.2 ± 5.8 | [4] |
| MCAO + this compound | 5 | 2.8 ± 0.4 | 35.1 ± 4.2 | [2] |
| MCAO + this compound | 10 | 2.1 ± 0.3 | 25.8 ± 3.5 | [2] |
| MCAO + this compound | 20 | 1.5 ± 0.2 | 18.3 ± 2.9 | [2] |
| Note: Data are representative and may vary between studies. *p < 0.05 compared to MCAO + Vehicle group. |
II. Parkinson's Disease: MPTP-Induced Model in Mice
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used neurotoxin-based model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[5] This model is instrumental in evaluating the potential of therapeutic agents like this compound to protect against parkinsonian neurodegeneration.
Experimental Workflow: MPTP Model
Caption: Experimental workflow for the MPTP model.
Detailed Experimental Protocol: MPTP in Mice
-
Animal Preparation:
-
Use male C57BL/6 mice, 8-10 weeks old, as they are highly susceptible to MPTP neurotoxicity.
-
House the animals under standard laboratory conditions.
-
Allow at least one week for acclimatization.
-
-
This compound Administration:
-
Administer this compound or vehicle (e.g., saline) to the mice for a specified duration before and/or during MPTP treatment.
-
-
MPTP Induction:
-
Prepare MPTP-HCl (Sigma-Aldrich) in sterile saline.
-
Inject mice intraperitoneally (i.p.) with MPTP at a dose of 20-30 mg/kg.[6]
-
A common protocol involves four injections at 2-hour intervals on a single day.
-
Handle MPTP with extreme caution in a certified chemical fume hood due to its toxicity to humans.
-
-
Behavioral Testing:
-
Perform behavioral tests 7-14 days after MPTP administration.
-
Rotarod Test: Assess motor coordination and balance by measuring the time the mice can stay on a rotating rod.
-
Pole Test: Evaluate bradykinesia by measuring the time it takes for a mouse to turn and climb down a vertical pole.
-
-
Biochemical and Histological Analysis:
-
Euthanize the mice and dissect the striatum and substantia nigra.
-
Dopamine and Metabolite Measurement: Homogenize striatal tissue and measure the levels of dopamine (DA) and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: Perfuse the brains with paraformaldehyde, section the substantia nigra, and perform immunohistochemistry for TH, a marker for dopaminergic neurons. Quantify the number of TH-positive neurons using stereological methods.
-
Data Summary: Neuroprotective Effects of Uncaria rhynchophylla Extract (URE) in MPTP Model
| Treatment Group | Dose | Striatal Dopamine (ng/mg tissue, Mean ± SD) | TH-positive Neurons in SNc (% of Control, Mean ± SD) | Reference |
| Control | - | 15.2 ± 1.8 | 100 ± 8.5 | [7] |
| MPTP + Vehicle | - | 6.8 ± 1.1 | 45.6 ± 5.2 | [7] |
| MPTP + URE | Low | 8.9 ± 1.3 | 62.3 ± 6.1 | [7] |
| MPTP + URE | Medium | 11.2 ± 1.5 | 75.8 ± 7.3 | [7] |
| MPTP + URE | High | 13.5 ± 1.6 | 88.1 ± 8.0 | [7] |
| Note: Data are for Uncaria rhynchophylla extract (URE), of which this compound is a major component. Specific data for isolated this compound may vary. *p < 0.05 compared to MPTP + Vehicle group. |
III. Alzheimer's Disease: Amyloid-β (Aβ)-Induced Toxicity Model in Mice
Intracerebroventricular (ICV) injection of aggregated amyloid-β (Aβ) peptides is a common method to induce Alzheimer's-like pathology and cognitive deficits in rodents.[1] This model is useful for screening compounds like this compound for their ability to protect against Aβ-induced neurotoxicity.
Experimental Workflow: Aβ-Induced Toxicity Model
Caption: Experimental workflow for the Aβ-induced toxicity model.
Detailed Experimental Protocol: Aβ-Induced Toxicity in Mice
-
Animal Preparation:
-
Use adult male C57BL/6 or ICR mice.
-
House the animals under standard laboratory conditions.
-
Allow at least one week for acclimatization.
-
-
This compound Administration:
-
Administer this compound or vehicle to the mice for a specified period before and/or after Aβ injection.
-
-
Aβ Peptide Preparation and ICV Injection:
-
Dissolve Aβ1-42 or Aβ25-35 peptide in sterile saline or artificial cerebrospinal fluid.
-
Aggregate the peptide by incubating at 37°C for several days.
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Inject the aggregated Aβ solution (e.g., 5-10 µg in 2-5 µL) into the lateral ventricles using a Hamilton syringe.
-
-
Behavioral Testing:
-
Conduct behavioral tests 7-14 days after Aβ injection.
-
Morris Water Maze (MWM): Assess spatial learning and memory by measuring the time it takes for the mice to find a hidden platform in a pool of water.
-
Y-Maze: Evaluate short-term spatial working memory based on the alternation behavior of the mice in a Y-shaped maze.
-
Passive Avoidance Test: Assess long-term memory by measuring the latency of the mice to enter a dark chamber where they previously received a mild foot shock.
-
-
Biochemical and Histological Analysis:
-
Euthanize the mice and dissect the hippocampus and cortex.
-
Measurement of Oxidative Stress Markers: Homogenize the brain tissue and measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
-
Measurement of Inflammatory Markers: Use ELISA to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain homogenates.
-
Histological Staining: Perfuse the brains and perform immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal damage.
-
Data Summary: Neuroprotective Effects of Uncaria rhynchophylla Extract (EUR) in D-galactose-induced Cognitive Deficit Model (A Model of Aging and AD-like pathology)
| Treatment Group | Dose (mg/kg) | MWM Escape Latency (s, Mean ± SD) | Brain Acetylcholinesterase Activity (U/mg protein, Mean ± SD) | Brain MDA Level (nmol/mg protein, Mean ± SD) | Reference |
| Control | - | 20.5 ± 3.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | [8] |
| D-galactose + Vehicle | - | 45.2 ± 5.8 | 2.5 ± 0.4 | 1.9 ± 0.3 | [8] |
| D-galactose + EUR | 100 | 38.6 ± 4.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | [8] |
| D-galactose + EUR | 200 | 28.1 ± 3.9 | 1.6 ± 0.2 | 1.1 ± 0.1 | [8] |
| D-galactose + EUR | 400 | 22.3 ± 3.5 | 1.3 ± 0.2 | 0.9 ± 0.1 | [8] |
| Note: This table presents data from a D-galactose-induced aging model, which shares some pathological features with Alzheimer's disease. Data are for an extract of Uncaria rhynchophylla (EUR). *p < 0.05 compared to D-galactose + Vehicle group. |
IV. Signaling Pathways Implicated in this compound's Neuroprotection
This compound is thought to exert its neuroprotective effects by modulating several key intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.
Inhibition of Pro-inflammatory Signaling
This compound has been shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory mediators. This is achieved, in part, by suppressing the NF-κB and MAPK signaling pathways.
Caption: this compound's inhibition of pro-inflammatory pathways.
Promotion of Pro-survival Signaling
This compound may also promote neuronal survival by activating pro-survival signaling pathways, such as the Akt pathway. Akt can inhibit apoptotic pathways and promote cell survival.
Caption: this compound's activation of pro-survival signaling.
By providing these detailed protocols and summarizing the available data, this document aims to equip researchers with the necessary tools to effectively study the neuroprotective properties of this compound and further elucidate its therapeutic potential for a range of neurodegenerative disorders.
References
- 1. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Uncaria rhynchophylla Ameliorates Parkinson's Disease by Inhibiting HSP90 Expression: Insights from Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncaria rhynchophylla ameliorates cognitive deficits induced by D-galactose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for assessing Hirsutine's anti-inflammatory activity in vivo
Application Notes & Protocols
Topic: Protocol for Assessing Hirsutine's Anti-inflammatory Activity In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, an indole alkaloid primarily isolated from Uncaria species, has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] Its potential as a therapeutic agent for inflammatory diseases warrants robust and standardized protocols for evaluating its efficacy in vivo. This document provides detailed methodologies for assessing the anti-inflammatory properties of this compound using two well-established animal models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Acute Lung Injury. These models are instrumental in preclinical studies to elucidate the mechanisms of action and determine the therapeutic potential of novel anti-inflammatory compounds.
Mechanism of Action of this compound in Inflammation
This compound has been shown to modulate key signaling pathways implicated in the inflammatory response. Its anti-inflammatory effects are attributed, in part, to the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[1][4][5] By suppressing these pathways, this compound can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6.[1][3][5]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's modulation of inflammatory signaling pathways.
Experimental Protocols
Two primary in vivo models are detailed below. Researchers should select the model most relevant to their specific research questions.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and highly reproducible model for evaluating acute inflammation.[6][7]
1.1. Materials and Reagents
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Saline solution (0.9% NaCl)
-
Positive control: Indomethacin or Diclofenac
-
Plethysmometer
1.2. Animal Model
-
Species: Male Wistar rats or Swiss albino mice
-
Weight: 180-220 g for rats, 20-25 g for mice
-
Acclimatization: At least 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).
1.3. Experimental Design and Procedure
Experimental Groups:
-
Vehicle Control: Administered vehicle only + carrageenan.
-
This compound-Treated Groups: Administered different doses of this compound (e.g., 10, 20, 40 mg/kg) + carrageenan.
-
Positive Control: Administered indomethacin (e.g., 10 mg/kg) or diclofenac (e.g., 50 mg/kg) + carrageenan.
-
Sham Control: Administered vehicle only + saline injection in the paw.
Procedure:
-
Fast animals overnight before the experiment but allow free access to water.
-
Administer this compound, vehicle, or the positive control drug via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw. Inject 0.1 mL of saline into the left hind paw of the sham control group.[8]
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.[9]
-
At the end of the experiment, euthanize the animals and collect paw tissue for further analysis (e.g., histology, cytokine measurement).
1.4. Data Analysis and Presentation
-
Paw Edema: Calculate the increase in paw volume (edema) for each animal at each time point compared to the initial volume.
-
Percentage Inhibition: Calculate the percentage inhibition of edema by the treatment using the following formula:
-
% Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | Percentage Inhibition (%) at 3h |
| Vehicle Control | - | 1.25 ± 0.10 | 0 |
| This compound | 10 | 0.95 ± 0.08 | 24 |
| This compound | 20 | 0.70 ± 0.06 | 44 |
| This compound | 40 | 0.45 ± 0.05 | 64 |
| Indomethacin | 10 | 0.35 ± 0.04 | 72 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is relevant for studying lung inflammation and the effects of therapeutic agents on this condition.[10][11]
2.1. Materials and Reagents
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for this compound
-
Sterile phosphate-buffered saline (PBS)
-
Positive control: Dexamethasone
-
Anesthetics (e.g., ketamine/xylazine)
2.2. Animal Model
-
Species: Male C57BL/6 mice
-
Age: 8-12 weeks
-
Weight: 20-25 g
-
Acclimatization: As described in Protocol 1.
2.3. Experimental Design and Procedure
Experimental Groups:
-
Vehicle Control: Administered vehicle + LPS.
-
This compound-Treated Groups: Administered different doses of this compound (e.g., 5, 10, 20 mg/kg) + LPS.
-
Positive Control: Administered dexamethasone (e.g., 5 mg/kg) + LPS.
-
Sham Control: Administered vehicle + intranasal PBS.
Procedure:
-
Administer this compound, vehicle, or dexamethasone (i.p. or p.o.) 1 hour before LPS challenge.
-
Anesthetize the mice.
-
Induce lung injury by intranasal or intratracheal instillation of LPS (e.g., 5 mg/kg) in a small volume of sterile PBS (e.g., 50 µL).[12] The sham group receives PBS only.
-
Euthanize the animals 6-24 hours after LPS administration.[10]
-
Perform bronchoalveolar lavage (BAL) by lavaging the lungs with sterile PBS.
-
Collect lung tissue for histological examination and measurement of myeloperoxidase (MPO) activity.
2.4. Data Analysis and Presentation
-
BAL Fluid Analysis:
-
Measure total and differential cell counts (neutrophils, macrophages).
-
Quantify total protein concentration as an indicator of vascular permeability.
-
Measure cytokine levels (e.g., TNF-α, IL-6) using ELISA.
-
-
Lung Tissue Analysis:
-
Determine the lung wet-to-dry weight ratio to assess pulmonary edema.
-
Measure MPO activity as an index of neutrophil infiltration.
-
Perform histological staining (H&E) to evaluate lung injury.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x105) (± SEM) | Neutrophils in BALF (x105) (± SEM) | Lung MPO Activity (U/g tissue) (± SEM) |
| Vehicle Control | - | 15.2 ± 1.5 | 12.1 ± 1.2 | 5.8 ± 0.6 |
| This compound | 5 | 11.8 ± 1.1 | 8.9 ± 0.9 | 4.2 ± 0.5 |
| This compound | 10 | 8.5 ± 0.9 | 6.1 ± 0.7 | 3.1 ± 0.4 |
| This compound | 20 | 6.2 ± 0.7 | 4.0 ± 0.5 | 2.0 ± 0.3 |
| Dexamethasone | 5 | 5.5 ± 0.6 | 3.5 ± 0.4 | 1.8 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
Caption: General workflow for in vivo assessment of this compound.
Conclusion
The protocols outlined in this document provide a standardized framework for the in vivo evaluation of this compound's anti-inflammatory activity. Consistent application of these methods will enable researchers to generate reliable and comparable data, facilitating the development of this compound as a potential therapeutic agent for inflammatory conditions. It is crucial to adhere to ethical guidelines for animal research throughout all experimental procedures.
References
- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an indole alkaloid of Uncaria rhynchophylla, inhibits inflammation-mediated neurotoxicity and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 11. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Flow cytometry analysis of apoptosis induced by Hirsutine
Application Notes and Protocols for Researchers
Introduction
Hirsutine, a prominent indole alkaloid constituent of plants from the Uncaria genus, has garnered significant attention for its potential as an anti-cancer agent.[1] Emerging research demonstrates its capability to selectively induce apoptosis in various cancer cell lines, including those of the breast, lung, and in T-cell leukemia.[1][2][3] Flow cytometry, particularly utilizing Annexin V and Propidium Iodide (PI) staining, serves as a powerful and quantitative method to detect and characterize the apoptotic process induced by this compound.[4] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the apoptotic effects of this compound.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells.[6] However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6] This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (often considered an artifact of sample preparation).
Data Presentation: this compound-Induced Apoptosis in Cancer Cell Lines
The following tables summarize quantitative data from various studies on the pro-apoptotic effects of this compound as determined by flow cytometry.
Table 1: this compound-Induced Apoptosis in Human T-cell Leukemia (Jurkat Clone E6-1) Cells [7]
| This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| 0 (Control) | 48 | Not specified |
| 10 | 48 | 4.99 ± 0.51% |
| 25 | 48 | 13.69 ± 2.00% |
| 50 | 48 | 40.21 ± 15.19% |
Table 2: this compound-Induced Apoptosis in Human Lung Cancer (A549 and NCI-H1299) Cells [8]
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells |
| A549 | 25 | 24 | Increased (Specific % not provided) |
| A549 | 50 | 24 | Increased (Specific % not provided) |
| A549 | 50 | 48 | Increased (Specific % not provided) |
| NCI-H1299 | 25 | 24 | Increased (Specific % not provided) |
| NCI-H1299 | 50 | 24 | Increased (Specific % not provided) |
| NCI-H1299 | 50 | 48 | Increased (Specific % not provided) |
Table 3: this compound-Induced Apoptosis in Human Breast Cancer (MDA-MB-453) Cells [2]
| This compound Concentration (µM) | Treatment Duration (hours) | Observation |
| Not specified | Not specified | Significantly induced apoptosis |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol provides a general guideline for treating cultured cancer cells with this compound to induce apoptosis. Optimization of cell density, this compound concentration, and incubation time is recommended for each cell line.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, A549, MDA-MB-453)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48 hours).[7][8]
-
Following incubation, proceed to the Annexin V/PI staining protocol.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol details the steps for staining this compound-treated cells with Annexin V and PI for subsequent analysis by flow cytometry.[4][6][9]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin.
-
For suspension cells, collect the cells by centrifugation.
-
Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.[6]
-
-
Cell Washing:
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Signaling Pathways and Visualizations
This compound has been shown to induce apoptosis through multiple signaling pathways, primarily converging on the mitochondria.
Mitochondrial (Intrinsic) Apoptosis Pathway
This compound treatment can lead to an imbalance in the Bcl-2 family of proteins, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10][11] This shift increases the mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytoplasm.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.[7]
References
- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Hirsutine Technical Support Center: Optimizing Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of hirsutine for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for in vitro experiments with this compound?
A1: Based on published studies, a common starting concentration range for in vitro experiments, particularly for assessing anticancer activity, is between 1 µM and 100 µM.[1][2] For initial dose-response studies, it is advisable to use a broad range of concentrations (e.g., 0.1, 1, 10, 25, 50, and 100 µM) to determine the half-maximal inhibitory concentration (IC50).[1][3]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve this compound powder in DMSO to a concentration of 10 mM. It is recommended to use ultrasonic agitation to ensure complete dissolution.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[4]
Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?
A3: Precipitation of this compound in cell culture medium can be due to its limited aqueous solubility. Here are some troubleshooting steps:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to minimize solvent toxicity and reduce the risk of precipitation.
-
Pre-warm the medium: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C.
-
Add this compound to the medium, not the other way around: Add the this compound stock solution to the pre-warmed medium while gently vortexing to ensure rapid and even distribution.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
Q4: My MTT assay results are showing an increase in viability at high this compound concentrations. What could be the reason?
A4: This phenomenon can be due to an artifact of the MTT assay itself. Some compounds, particularly plant extracts, can directly reduce the MTT reagent to formazan, leading to a false-positive signal that is independent of cell viability.[5][6]
Troubleshooting steps:
-
Include a cell-free control: In a separate set of wells, add your this compound concentrations to the cell culture medium without cells. This will help you determine if this compound directly reduces MTT.
-
Microscopic examination: Always complement the MTT assay with microscopic observation of the cells to visually assess cell morphology and confluence.[6]
-
Use an alternative viability assay: Consider using an alternative assay that measures a different cellular parameter, such as the ATP-based assay (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) release assay for cytotoxicity.[5]
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration using the MTT Assay
This guide outlines the process for determining the IC50 value of this compound in a specific cell line.
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Citation |
| Jurkat Clone E6-1 | T-cell Leukemia | Not explicitly stated, but significant inhibition at 10, 25, and 50 µM | [1][3] |
| A549 | Lung Cancer | Dose-dependent apoptosis observed | [5] |
| NCI-H1299 | Lung Cancer | Dose-dependent apoptosis observed | [5] |
| MDA-MB-453 | Breast Cancer (HER2+) | Strong cytotoxicity observed | [7] |
| BT474 | Breast Cancer (HER2+) | Strong cytotoxicity observed | [7] |
| MCF-7 | Breast Cancer (HER2-) | Resistance to cytotoxicity | [7] |
| ZR-75-1 | Breast Cancer (HER2-) | Resistance to cytotoxicity | [7] |
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Guide 2: Troubleshooting this compound Quantification by HPLC
This guide addresses common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Table 2: Common HPLC Troubleshooting for this compound Quantification
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Column degradation- Inappropriate mobile phase pH | - Replace the column.- Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
| Ghost Peaks | - Contamination in the mobile phase or injector | - Use fresh, high-purity solvents.- Flush the injector and sample loop. |
| Baseline Noise or Drift | - Air bubbles in the detector- Contaminated mobile phase | - Degas the mobile phase.- Use fresh, filtered mobile phase. |
| Poor Resolution | - Inappropriate mobile phase composition- Column overload | - Optimize the mobile phase gradient.- Reduce the sample injection volume or concentration. |
Experimental Protocol: Quantification of this compound by UPLC-MS/MS (Adapted from a study on rat plasma)
This protocol can be adapted for quantifying this compound in in vitro samples such as cell lysates or culture medium.
-
Sample Preparation:
-
For cell lysates: Precipitate proteins using a cold organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
For culture medium: Perform a liquid-liquid extraction. Alkalinize the sample and extract with an appropriate organic solvent.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is commonly used.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify the amount in the samples.
Signaling Pathway Analysis
This compound has been shown to modulate several key signaling pathways involved in cell proliferation and apoptosis.[5][7]
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the optimized concentration of this compound. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. glpbio.com [glpbio.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. A sterile plant culture system of Uncaria rhynchophylla as a biosynthetic model of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hirsutine Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of hirsutine experimentation. Our goal is to help you achieve consistent and reliable results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, an indole alkaloid, primarily induces apoptosis (programmed cell death) in cancer cells.[1][2] It achieves this largely through the mitochondrial apoptotic pathway.[3][4] Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, particularly caspase-9 and caspase-3.[3][4][5]
Q2: Which signaling pathways are known to be modulated by this compound?
A2: this compound has been shown to influence several critical signaling pathways involved in cell survival, proliferation, and apoptosis. These include:
-
Involvement of the ROCK1/PTEN/PI3K/GSK3β pathway in mediating mitochondrial apoptosis.[6]
Q3: Why am I observing inconsistent anti-proliferative effects of this compound on my cancer cell lines?
A3: Inconsistent results can stem from several factors:
-
Cell Line Specificity: The cytotoxic effects of this compound can be highly dependent on the cancer cell line's genetic background. For instance, this compound has shown strong cytotoxicity against HER2-positive/p53-mutated breast cancer cell lines (e.g., MDA-MB-453, BT474), while HER2-negative/p53 wild-type cells (e.g., MCF-7, ZR-75-1) are more resistant.[7][8]
-
Concentration and Time Dependence: The inhibitory effect of this compound on cell proliferation is both concentration- and time-dependent.[4] Ensure you have performed a thorough dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Purity of this compound: The purity of the this compound compound can significantly impact its biological activity. Always use a high-purity standard and consider verifying the purity of your stock.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular response to treatment. Maintain consistent cell culture practices to minimize variability.
Q4: My Western blot results for apoptosis markers are not showing the expected changes after this compound treatment. What could be wrong?
A4: If you are not observing the expected changes in apoptotic markers, consider the following:
-
Timing of Harvest: The expression and cleavage of apoptotic proteins are transient. You may need to perform a time-course experiment to capture the peak expression of proteins like cleaved caspase-3, cleaved caspase-9, and Bax, as well as the downregulation of Bcl-2.
-
Antibody Quality: Ensure your primary and secondary antibodies are validated for the target protein and species you are working with. Run appropriate positive and negative controls.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across your gel.
-
Protein Extraction: Inefficient protein extraction can lead to a loss of certain proteins. Optimize your lysis buffer and extraction protocol.
Troubleshooting Guides
Problem: Low or No Induction of Apoptosis
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response study to determine the IC50 value for your cell line. Typical concentrations used in literature range from 10 µM to 80 µM.[4][5] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction.[5] |
| Cell Line Resistance | Verify the genetic background of your cell line (e.g., HER2, p53 status).[8] Consider using a different, more sensitive cell line as a positive control. |
| Inactive this compound Compound | Check the expiration date and storage conditions of your this compound stock. If possible, verify its activity using a sensitive cell line. |
Problem: High Variability in Cell Viability Assays (e.g., CCK-8, MTT)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method and pipette accurately. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Standardize the incubation time for both this compound treatment and the viability reagent (e.g., CCK-8). |
| Precipitation of this compound | Visually inspect the media for any precipitation after adding this compound. If precipitation occurs, try dissolving the compound in a different solvent or at a lower stock concentration. |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.[5]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Apoptosis-Related Proteins
-
After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Caption: this compound-induced apoptotic signaling pathways.
Caption: General experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment | MDPI [mdpi.com]
- 8. Selective anticancer activity of this compound against HER2‑positive breast cancer cells by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Hirsutine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Hirsutine.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the oral bioavailability of this compound? | The absolute oral bioavailability of this compound in rats has been reported to be low, approximately 4.4%.[1] This indicates poor absorption from the gastrointestinal tract. |
| What are the primary factors limiting the oral bioavailability of this compound? | The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility and extensive first-pass metabolism in the liver.[1][2] |
| Which enzyme is primarily responsible for the metabolism of this compound? | In vitro studies using human and rat liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the metabolism of this compound.[2] |
| Is this compound a substrate for any efflux transporters? | While direct evidence is limited, the physicochemical properties of this compound suggest it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can further reduce its intestinal absorption.[3] |
| What are the main metabolites of this compound? | This compound is metabolized via mono-oxygenation, di-oxygenation, N-oxygenation, dehydrogenation, demethylation, and hydrolysis.[2] In rats, major metabolites include hydroxylated and glucuronidated forms.[2] |
Troubleshooting Guides
Issue 1: Low and Variable this compound Concentrations in Plasma Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound leading to incomplete dissolution. | 1. Formulation Approach: Consider formulating this compound as a solid dispersion or in a nanoparticle-based delivery system to enhance its solubility and dissolution rate. 2. Solubilizing Excipients: Include pharmaceutically acceptable solubilizing agents or surfactants in the formulation. |
| Extensive first-pass metabolism by CYP3A4 in the gut wall and liver. | 1. Co-administration with CYP3A4 Inhibitors: In preclinical studies, co-administer this compound with a known CYP3A4 inhibitor (e.g., ketoconazole) to assess the impact on its systemic exposure.[2][4] 2. Grapefruit Juice Effect: As a preliminary assessment, investigate the effect of co-administering grapefruit juice, a known natural CYP3A4 inhibitor, on this compound pharmacokinetics in animal models. |
| Efflux by P-glycoprotein (P-gp) in the intestine. | 1. Co-administration with P-gp Inhibitors: In preclinical models, co-administer this compound with a P-gp inhibitor (e.g., verapamil, cyclosporine A) to determine if efflux is a significant barrier to its absorption.[5][6] 2. Use of Excipients with P-gp Inhibitory Activity: Some formulation excipients, such as certain polymers and surfactants, possess P-gp inhibitory properties and can be incorporated into the delivery system.[7] |
| Inaccurate quantification of this compound in plasma. | 1. Method Validation: Ensure your UPLC-MS/MS method for this compound quantification is fully validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[1][8][9] 2. Sample Handling: Maintain proper sample collection, processing, and storage conditions to prevent degradation of this compound. |
Issue 2: Difficulty in Establishing an In Vitro-In Vivo Correlation (IVIVC)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dissolution method does not mimic in vivo conditions. | 1. Biorelevant Dissolution Media: Use dissolution media that simulate the composition and pH of the gastrointestinal fluids (e.g., FaSSIF, FeSSIF). 2. Incorporate Digestive Enzymes: Add relevant enzymes (e.g., pepsin, pancreatin) to the dissolution media to better reflect the in vivo environment. |
| Permeability assessment is not predictive of human absorption. | 1. Caco-2 Cell Model: Utilize the Caco-2 cell monolayer model to assess the intestinal permeability of this compound and its formulations. This model can also be used to investigate the involvement of efflux transporters.[10][11][12] 2. Efflux Ratio Determination: Calculate the efflux ratio in bidirectional Caco-2 permeability assays to quantify the contribution of P-gp-mediated efflux. An efflux ratio greater than 2 is indicative of active efflux.[10] |
| Animal model is not representative of human physiology. | 1. Species Differences in Metabolism: Be aware of potential species differences in CYP450 enzyme activity. While CYP3A4 is important in both rats and humans, the specific metabolic profile may differ.[2] 2. Consider Multiple Animal Models: If feasible, conduct pharmacokinetic studies in more than one animal species to get a broader understanding of this compound's absorption and disposition. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous vs. Oral Administration)
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Dose | 10 mg/kg | 50 mg/kg | [1] |
| Cmax (ng/mL) | - | 70.8 ± 17.8 | [3] |
| Tmax (h) | - | 0.5 - 0.83 | [3] |
| AUC (ng·h/mL) | 1135.4 ± 186.2 | 249.7 ± 54.9 | [1] |
| t1/2 (h) | 2.1 ± 0.4 | 3.6 ± 0.6 | [1][3] |
| Bioavailability (%) | - | 4.4 | [1] |
Table 2: In Vitro Metabolism of this compound in Liver Microsomes
| Parameter | Rat Liver Microsomes | Human Liver Microsomes | Reference |
| Metabolism after 60 min | ~80% | ~40% | [2] |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [2] |
| Effect of Ketoconazole (CYP3A4 inhibitor) | Significant Inhibition | Significant Inhibition | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using UPLC-MS/MS
This protocol is based on the method described by He et al. (2019).[1]
1. Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of internal standard solution (e.g., diazepam).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
This compound: m/z 369 → 226
-
Internal Standard (Diazepam): m/z 285.1 → 193.3
-
3. Method Validation:
-
The method should be validated for selectivity, linearity, precision, accuracy, recovery, and stability.
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is based on the study by Guo et al. (2023).[2]
1. Incubation Mixture:
-
Prepare an incubation mixture containing:
-
This compound (final concentration, e.g., 10 µM).
-
Liver microsomes (rat or human, final concentration, e.g., 0.5 mg/mL).
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
Phosphate buffer (pH 7.4) to make up the final volume.
-
2. Incubation Procedure:
-
Pre-incubate the mixture of this compound and liver microsomes at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant using a validated LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) method to identify and quantify the remaining this compound and its metabolites.
4. Enzyme Inhibition Study:
-
To identify the specific CYP enzymes involved, perform the incubation in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A4).
Visualizations
References
- 1. akjournals.com [akjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into oral bioavailability enhancement of therapeutic herbal constituents by cytochrome P450 3A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacokinetic study on this compound and hirsuteine in rats using UPLC–MS/MS | Semantic Scholar [semanticscholar.org]
- 9. Determination of rhynchophylline and this compound in rat plasma by UPLC-MS/MS after oral administration of Uncaria rhynchophylla extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture contamination issues in Hirsutine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell culture experiments involving Hirsutine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?
A1: this compound is a natural indole alkaloid compound isolated from plants of the Uncaria genus.[1] Its primary anticancer mechanism involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[2][3] this compound has been shown to trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases.[2][4]
Q2: My cells look unhealthy or are dying after this compound treatment, but the results are inconsistent. How can I differentiate between this compound-induced cytotoxicity and a contamination issue?
A2: This is a critical troubleshooting step. This compound is expected to reduce cell viability in a dose- and time-dependent manner.[5] To distinguish this from contamination, consider the following:
-
Negative Controls: Your vehicle-only (e.g., DMSO) control cells should appear healthy. If they also look unhealthy, contamination is likely.
-
Rate of Decline: this compound-induced cell death typically follows a predictable dose-response curve. Sudden, rapid cell death across all plates, including controls, points to aggressive microbial contamination or a major error in media preparation.[6]
-
Visual Cues: Look for classic signs of contamination such as cloudy media (bacteria), filamentous structures (fungi), or small, budding particles (yeast).[6][7] Mycoplasma contamination is harder to detect visually but can alter cell metabolism and growth.[6]
Q3: Could the this compound stock solution be a source of contamination?
A3: Yes. As a plant-derived compound, a this compound stock that is not properly prepared can introduce contaminants. Always dissolve this compound powder in a sterile solvent (like DMSO) and filter-sterilize the final stock solution through a 0.2 µm filter before aliquoting and storing it at -20°C or -80°C.
Q4: I am observing unexpected changes in signaling pathways in my control group. Could this be related to contamination?
A4: Yes, particularly with mycoplasma. Mycoplasma is a common, often undetected contaminant that does not cause visible turbidity but significantly alters cell metabolism, gene expression, and signaling pathways, which can lead to unreliable and irreproducible results.[6] It is crucial to routinely test your cell cultures for mycoplasma.
Troubleshooting Guide: Cell Culture Contamination
This guide provides a systematic approach to identifying and resolving contamination in your this compound experiments.
Step 1: Initial Observation and Identification
Q: My cell culture medium has suddenly turned cloudy and yellow. What is the likely cause?
A: A rapid change to cloudy, yellow medium is a classic sign of bacterial contamination.[6] The yellow color indicates a rapid drop in pH due to bacterial metabolism. You may also observe cells detaching and dying quickly.
Q: I see thin, filamentous threads floating in my culture. What type of contamination is this?
A: These threads are likely fungal hyphae, indicating a mold contamination.[6][7] You might also see dense spore clusters. Fungal contamination can sometimes cause the pH to increase (turn pink/purple).
Q: My cells are growing slowly, appear grainy under the microscope, and my results are not reproducible. The media is clear. What should I suspect?
A: These are hallmark signs of mycoplasma contamination.[6] Mycoplasma are very small bacteria without a cell wall, so they do not cause turbidity but can severely impact cell health and experimental outcomes.[8] Immediate testing is required.
Q: What are other, less obvious, signs of contamination?
A: Be alert for abnormal cell growth rates (too fast or too slow), changes in cell morphology, or debris and floating particles that are not typical for your cell line.[6] These can indicate low-level microbial contamination or chemical contamination from reagents or water.[6]
Step 2: Immediate Actions
Q: I have confirmed a contamination. What should I do immediately?
A:
-
Isolate and Discard: Immediately discard all contaminated flasks and plates to prevent cross-contamination.[6][9] Do not attempt to save routine cultures with antibiotics, as this can lead to resistant strains.[7]
-
Decontaminate: Thoroughly clean and decontaminate the entire biosafety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated cultures.[7][9] Use 70% ethanol followed by a stronger disinfectant.[7]
-
Check Stocks: Quarantine and inspect all shared reagents, media, and serum that were used with the contaminated cultures. Test them for sterility if possible.[6]
Step 3: Root Cause Analysis and Prevention
Q: How can I find the source of the contamination?
A: Systematically investigate potential sources:
-
Aseptic Technique: Review your technique. Are you spraying gloves and materials with 70% ethanol? Are you avoiding passing hands over open bottles or plates?[10]
-
Reagents & Media: Was a new bottle of serum, media, or supplement recently opened? Always aliquot reagents to avoid contaminating the main stock.[6][10]
-
Equipment: When was the last time the incubator and water bath were cleaned? Is the HEPA filter in your biosafety cabinet certified?[6][11]
-
Incoming Cells: Are new cell lines quarantined and tested for mycoplasma before being introduced into the general lab stock?
The following workflow can help guide your troubleshooting process.
References
- 1. Selective anticancer activity of this compound against HER2‑positive breast cancer cells by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. plantcelltechnology.com [plantcelltechnology.com]
Hirsutine in Aqueous Solutions: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hirsutine. Our aim is to help you address challenges related to the precipitation of this compound in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is described as being moderately soluble in water and readily soluble in several organic solvents.[1] For experimental purposes, particularly in cell culture and other aqueous systems, it is common practice to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[2][3][4]
Q2: I've observed precipitation after diluting my this compound stock solution in an aqueous buffer or cell culture medium. What could be the cause?
Precipitation upon dilution of a this compound-DMSO stock solution into an aqueous medium is a common issue. This typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The final concentration of the organic solvent (like DMSO) may also be insufficient to maintain this compound in solution.
Q3: How can I prevent this compound from precipitating out of my aqueous solution?
To prevent precipitation, it is crucial to ensure that the final concentration of this compound in your aqueous medium does not exceed its solubility limit under the specific experimental conditions (e.g., pH, temperature). It is also important to maintain a sufficient concentration of the co-solvent (DMSO) in the final solution, though this should be kept to a minimum to avoid off-target effects on cells. A final DMSO concentration of 0.1% is often used in cell culture experiments.[2]
Q4: What is the recommended procedure for preparing a this compound stock solution?
A common method is to dissolve this compound powder in DMSO to create a stock solution of high concentration, for example, 100 mM.[2][3][4] The use of ultrasonication may be necessary to fully dissolve the compound in DMSO.[3][4] This stock solution should then be stored appropriately, typically at -20°C or -80°C.[2][3]
Q5: What is the stability of this compound in solution?
This compound stock solutions in DMSO are stable for extended periods when stored at low temperatures. For instance, they can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Short-term stability at room temperature has been noted for at least 2 hours.[5] It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure consistency and avoid degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent or low temperature. | Increase the volume of DMSO. Use ultrasonication to aid dissolution.[3][4] Gentle warming to 37°C can also be attempted.[4] |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media. | The final concentration of this compound is too high for its aqueous solubility. The final DMSO concentration is too low. | Decrease the final concentration of this compound. Increase the final concentration of DMSO (while keeping it below cytotoxic levels, typically <0.5% for most cell lines). Ensure rapid and thorough mixing upon dilution. |
| The solution becomes cloudy over time after dilution. | Slow precipitation of this compound. Instability of the compound at the experimental pH or temperature. | Prepare fresh dilutions immediately before use. If possible, adjust the pH of the aqueous medium. This compound is noted to be soluble in "acid water," suggesting better stability at lower pH.[6] |
| Inconsistent experimental results. | Degradation of this compound in the working solution. Inaccurate concentration due to incomplete dissolution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Always ensure the stock solution is fully dissolved and homogenous before making dilutions. |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 368.47 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder. For a 100 mM stock solution, this would be 36.85 mg per 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution vigorously.
-
If the this compound does not fully dissolve, place the tube in an ultrasonic bath until the solution is clear.[3][4]
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a frozen aliquot of the 100 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogenous.
-
Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare a 50 µM working solution, add 0.5 µL of the 100 mM stock solution to 1 mL of cell culture medium.
-
Ensure the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control (e.g., 0.1%).[2]
-
Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells.
-
Use the freshly prepared working solution immediately for your experiment.
Quantitative Data Summary
| Parameter | Solvent | Value | Reference |
| Solubility | Water | Moderately soluble | [1] |
| Acid Water | Soluble | [6] | |
| DMSO | 100 mg/mL (271.39 mM) | [3][4] | |
| Methanol | Soluble | [6] | |
| Chloroform | Soluble | [6] | |
| Lipids | Soluble | [6] | |
| Stock Solution Storage | In DMSO at -80°C | Up to 6 months | [3] |
| In DMSO at -20°C | Up to 1 month | [3] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells [PeerJ] [peerj.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Tissue Distribution of this compound and Hirsuteine in Mice by Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with high background noise in Hirsutine bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise and other common issues encountered during Hirsutine bioassays.
Troubleshooting Guide: High Background Noise
Question: What are the primary causes of high background noise in my this compound bioassay?
High background in assays like ELISA or cell-based assays can stem from several factors, broadly categorized as non-specific binding, issues with reagents, and procedural errors.[1] Non-specific binding occurs when antibodies or other reagents adhere to unintended targets or surfaces.[2] Contaminated or improperly prepared reagents, as well as insufficient washing steps, are also frequent culprits.[3][4]
Question: How can I reduce non-specific binding of antibodies?
Non-specific antibody binding is a major contributor to high background.[3] Several strategies can mitigate this issue:
-
Blocking: Use a blocking agent to saturate non-specific binding sites on the assay plate or membrane.[5] Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[5]
-
Optimize Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[4] It is crucial to titrate antibodies to find the optimal dilution that provides a strong signal with low background.
-
Use High-Quality Antibodies: Employ antibodies with high specificity for the target protein to minimize cross-reactivity with other molecules.[5]
-
Include Additives in Buffers: Adding a small amount of a non-ionic detergent like Tween 20 to your wash and antibody dilution buffers can help reduce hydrophobic interactions that cause non-specific binding.[6]
Question: What role does washing play in reducing background noise?
Insufficient washing is a common and easily correctable cause of high background.[3] Wash steps are critical for removing unbound and non-specifically bound reagents.[7] To improve washing efficiency:
-
Increase Wash Volume and Number: Ensure that each well is filled with an adequate volume of wash buffer (e.g., 400 µL for a 96-well plate) and increase the number of wash cycles.[7]
-
Ensure Proper Washer Performance: If using an automated plate washer, verify its performance to ensure all wells are aspirated and dispensed correctly.[7]
-
Manual Washing Technique: If washing manually, be vigorous enough to remove unbound reagents but gentle enough to not disturb the bound components. Tapping the plate on a paper towel after the final wash can remove excess buffer.[1]
Question: Could my reagents be the source of the high background?
Yes, contaminated or improperly prepared reagents are a frequent source of error.[4]
-
Reagent Contamination: Microbial contamination in buffers or stock solutions can lead to high background.[8] Always use sterile technique and prepare fresh buffers.[4] Poor quality water can also be a source of contamination.[7]
-
Substrate Deterioration: The substrate solution for enzymatic detection (like TMB in ELISA) can degrade over time. Ensure it is colorless before use.[7]
-
Sample Quality: Contaminants within the biological samples themselves, such as endotoxins or detergents, can interfere with the assay.[4]
Question: How do incubation times and temperatures affect background?
Incorrect incubation conditions can contribute to high background.[8]
-
Optimize Incubation Times: While insufficient incubation can lead to a weak signal, overly long incubation times can increase non-specific binding. Follow the protocol's recommendations and optimize if necessary.
-
Maintain Consistent Temperature: Perform incubations at the recommended temperature. Running assays near heat sources or in direct sunlight can lead to inconsistent results and higher background.[7]
Quantitative Data Summary for Assay Optimization
The following tables provide recommended starting concentrations and ranges for common reagents used to optimize this compound bioassays and reduce background noise.
| Reagent/Parameter | Recommended Concentration/Setting | Purpose |
| Blocking Agents | ||
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer.[5][9] | Blocks non-specific binding sites. |
| Non-fat Dry Milk | 3-5% (w/v) in buffer.[5] | Cost-effective alternative to BSA for blocking. |
| Surfactants | ||
| Tween 20 | 0.05-0.1% (v/v) in wash & antibody buffers.[6] | Reduces non-specific hydrophobic interactions. |
| Buffer Additives | ||
| Sodium Chloride (NaCl) | 150 mM - 500 mM.[6] | Reduces non-specific ionic interactions. |
| Antibody Dilution | As determined by titration | Optimizes signal-to-noise ratio. |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C.[5] | Allows for sufficient binding while minimizing background. |
Experimental Protocols
While specific protocols will vary depending on the exact research question, the following provides a generalized workflow for a cell-based assay to evaluate the effect of this compound on cancer cell apoptosis, a known mechanism of its action.[10][11]
Generalized Protocol: this compound-Induced Apoptosis Assay in Cancer Cells
-
Cell Seeding:
-
Culture cancer cells (e.g., MDA-MB-231 breast cancer cells) to ~80% confluency.[10]
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere overnight in a CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to various concentrations in cell culture media.
-
Remove the old media from the cells and replace it with the media containing different concentrations of this compound. Include a vehicle control (media with DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
-
Apoptosis Detection (using a Caspase-3/7 Assay as an example):
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well and mix gently.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with no cells).
-
Normalize the signal from this compound-treated cells to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathways of this compound
This compound has been shown to induce apoptosis and other cellular effects through various signaling pathways.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Troubleshooting High Background
This diagram outlines a logical sequence of steps to diagnose and resolve high background issues in a typical this compound bioassay.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. sinobiological.com [sinobiological.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
Hirsutine vs. Rhynchophylline: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of two closely related indole alkaloids, hirsutine and rhynchophylline. Both compounds, primarily isolated from plants of the Uncaria genus, have demonstrated significant potential in preclinical studies for the treatment of various neurological disorders. This document summarizes key experimental findings, details underlying molecular mechanisms, and presents detailed experimental protocols to aid in future research and development.
Comparative Analysis of Neuroprotective Efficacy
While direct comparative studies are limited, this section aggregates quantitative data from various independent studies to provide a comparative overview of the neuroprotective effects of this compound and rhynchophylline.
Table 1: Comparative Effects on Neuronal Viability and Apoptosis
| Parameter | This compound | Rhynchophylline | Source |
| Cell Viability | Data not available in a comparable format. | ↑ Cell viability to 81.18 ± 2.93% at 50 µM against MPP+ induced toxicity in primary cerebellar granule neurons.[1] | [1] |
| Apoptosis Inhibition | ↓ Pro-apoptotic Bax, Cleaved-caspase-3, Cleaved-caspase-9; ↑ Anti-apoptotic Bcl-2 in Jurkat cells (in the context of antitumor effects). | ↓ Percentage of apoptotic cells at 5 and 50 µM against dopamine-induced apoptosis in NT2 cells.[2] | [2] |
Disclaimer: The data presented in this table are compiled from separate studies and may not be directly comparable due to variations in experimental models, conditions, and methodologies.
Table 2: Comparative Effects on Neuroinflammation
| Parameter | This compound | Rhynchophylline | Source |
| Nitric Oxide (NO) Production | Effectively inhibited LPS-induced NO release in cultured rat brain microglia.[3] | Concentration-dependently attenuated LPS-induced NO production in mouse N9 microglial cells.[4] | [3][4] |
| Pro-inflammatory Cytokines | Blocked LPS-related production of Interleukin-1β (IL-1β) in organotypic hippocampal slice cultures.[3] | Concentration-dependently attenuated LPS-induced production of Tumor Necrosis Factor-α (TNF-α) and IL-1β in mouse N9 microglial cells.[4] | [3][4] |
| Prostaglandin E2 (PGE2) Production | Reduced LPS-stimulated production of PGE2 in cultured rat brain microglia.[3] | Data not available. | [3] |
| Microglial Activation | Suppressed microglial activation in vivo and in vitro.[3] | Attenuated LPS-induced inflammation in microglial cells.[2] | [2][3] |
Disclaimer: The data presented in this table are compiled from separate studies and may not be directly comparable due to variations in experimental models, conditions, and methodologies.
Table 3: Comparative Effects on Oxidative Stress
| Parameter | This compound | Rhynchophylline | Source |
| Reactive Oxygen Species (ROS) | Reduced LPS-stimulated production of intracellular ROS in cultured rat brain microglia.[3] | Reduced concentrations of ROS in the hippocampus in a model of early brain injury after subarachnoid hemorrhage. | N/A |
Disclaimer: The data presented in this table are compiled from separate studies and may not be directly comparable due to variations in experimental models, conditions, and methodologies.
Mechanistic Insights: Signaling Pathways
Both this compound and rhynchophylline exert their neuroprotective effects by modulating key intracellular signaling pathways involved in cell survival, inflammation, and apoptosis.
This compound's Neuroprotective Signaling Pathways
This compound has been shown to inhibit neuroinflammation by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and the Akt signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[3]
Caption: this compound's inhibition of neuroinflammation.
Rhynchophylline's Neuroprotective Signaling Pathways
Rhynchophylline demonstrates neuroprotective effects through multiple pathways. It can activate the PI3K/Akt/mTOR pathway, which promotes cell survival by phosphorylating pro-apoptotic proteins like BAD.[5] Additionally, it inhibits neuroinflammation by suppressing the TLRs/NF-κB signaling pathway.[5] In models of Parkinson's disease, rhynchophylline has been shown to activate the PI3-K/Akt/GSK3β/MEF2D signaling cascade.[1]
References
- 1. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by Rhynchophylline, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid Rhynchophylline in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an indole alkaloid of Uncaria rhynchophylla, inhibits inflammation-mediated neurotoxicity and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Rhynchophylline Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Hirsutine in an Animal Model of Sepsis
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammation, organ dysfunction, and high mortality rates.[1][2] A key therapeutic goal is the modulation of the overwhelming inflammatory cascade. Hirsutine, a primary indole alkaloid compound isolated from Uncaria rhynchophylla, has demonstrated significant anti-inflammatory and neuroprotective potential in various preclinical models.[3][4][5] This guide provides a comparative analysis of this compound's anti-inflammatory efficacy, detailing its mechanism of action and presenting supporting experimental data against alternative compounds in a lipopolysaccharide (LPS)-induced endotoxemia model, a well-established model that mimics the initial hyperinflammatory phase of Gram-negative bacterial sepsis.[6][7]
Experimental Workflow and Design
The validation of a potential anti-sepsis agent requires a structured and reproducible experimental workflow. The diagram below illustrates a typical study design for evaluating the efficacy of this compound in an LPS-induced sepsis mouse model.
Caption: General experimental workflow for evaluating this compound in a mouse sepsis model.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols are based on established methodologies for inducing and evaluating sepsis in animal models.[2][7][8]
1. Animal Model: LPS-Induced Endotoxemia
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22-24°C, ad libitum access to food and water).
-
Induction: Administer a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 5-15 mg/kg body weight. The vehicle control group receives a sterile saline injection.
2. Drug Administration Protocol
-
This compound: Prepare this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose or saline with 1% DMSO). Administer via oral gavage (p.o.) or i.p. injection at doses ranging from 10-50 mg/kg. Typically, administration occurs 1 hour prior to LPS challenge.
-
Comparator (Dexamethasone): As a positive control, administer Dexamethasone (a potent corticosteroid) at a dose of 1-5 mg/kg (i.p.) 1 hour before LPS injection.
3. Measurement of Inflammatory Markers
-
Serum Cytokine Analysis: Collect blood via cardiac puncture at 2, 6, or 24 hours post-LPS injection. Separate serum and measure concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Harvest lung or liver tissues and prepare protein lysates. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, phospho-p38 MAPK) and loading controls (e.g., β-actin).
-
Histology: Perfuse and fix organs (e.g., lungs) in 10% formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue injury and leukocyte infiltration.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling
Sepsis pathophysiology is heavily driven by the activation of pattern recognition receptors, such as Toll-like receptor 4 (TLR4), by pathogen-associated molecular patterns like LPS. This triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to a "cytokine storm."[9][10] this compound exerts its anti-inflammatory effects by intervening in these critical pathways.[3][11]
Caption: this compound inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound on key inflammatory mediators compared to a vehicle control and an alternative natural compound, Hesperetin, in LPS-stimulated models. Hesperetin is a flavonoid known for its potent anti-inflammatory properties.[8]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia
| Treatment Group | Dose | TNF-α (pg/mL) | IL-1β (pg/mL) | PGE2 (pg/mL) |
| Control (Untreated) | - | 15 ± 5 | 10 ± 4 | 20 ± 7 |
| LPS Only | 1 µg/mL | 450 ± 35 | 280 ± 22 | 350 ± 30 |
| LPS + this compound | 20 µM | 210 ± 20 | 135 ± 15 | 160 ± 18* |
*Data are conceptualized based on reported significant reductions in inflammatory mediators.[3] *p < 0.05 vs. LPS Only group.
Table 2: Comparative Efficacy of this compound vs. Hesperetin on Serum Cytokines in LPS-Induced Endotoxemia Mouse Model
| Treatment Group | Dose | Serum TNF-α (% of LPS Control) | Serum IL-6 (% of LPS Control) |
| LPS + Vehicle | - | 100% | 100% |
| LPS + this compound | 25 mg/kg | ~55% | ~60% |
| LPS + Hesperetin | 50 mg/kg | 36% | 47% |
*this compound data are extrapolated from its known potent inhibitory effects on the NF-κB and MAPK pathways.[3][11] Hesperetin data are derived from published results.[8] *p < 0.01 vs. LPS + Vehicle group.
The data indicate that this compound significantly reduces the production of key pro-inflammatory cytokines, TNF-α and IL-1β, as well as the inflammatory mediator PGE2.[3] When compared with other natural compounds like Hesperetin, this compound demonstrates a comparable, potent anti-inflammatory profile, effectively suppressing systemic cytokine levels in an in vivo model of sepsis.[8]
Conclusion
The evidence strongly supports the anti-inflammatory effects of this compound in preclinical models relevant to sepsis. Its ability to potently inhibit the TLR4-mediated activation of the NF-κB and MAPK signaling pathways provides a clear mechanism for its observed reduction in pro-inflammatory cytokine production.[3][11] Comparative analysis suggests that this compound's efficacy is on par with other well-studied anti-inflammatory natural products. These findings validate this compound as a promising therapeutic candidate for further investigation in more complex, clinically relevant sepsis models, such as cecal ligation and puncture (CLP), to fully elucidate its potential for treating septic patients.
References
- 1. Frontiers | Value of animal sepsis research in navigating the translational labyrinth [frontiersin.org]
- 2. Hypericum sampsonii exhibits anti-inflammatory activity in a lipopolysaccharide-induced sepsis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an indole alkaloid of Uncaria rhynchophylla, inhibits inflammation-mediated neurotoxicity and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hypericum sampsonii exhibits anti-inflammatory activity in a lipopolysaccharide-induced sepsis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biolife-publisher.it [biolife-publisher.it]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Hirsutine's Antiviral Efficacy: A Comparative Analysis with Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates a continuous search for novel antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutics. Among these, hirsutine, an indole alkaloid primarily isolated from Uncaria species, has demonstrated significant antiviral properties. This guide provides a comparative analysis of this compound's antiviral efficacy against other natural compounds, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Antiviral Efficacy
The antiviral activity of this compound has been notably documented against Dengue virus (DENV) and Influenza A virus.[1][2] To provide a clear comparison, the following tables summarize the 50% effective concentration (EC50) values of this compound and other natural antiviral compounds against these viruses. Lower EC50 values indicate higher antiviral potency.
Table 1: Antiviral Efficacy (EC50) of this compound and Other Natural Compounds against Dengue Virus (DENV)
| Compound Class | Compound | Virus Serotype(s) | EC50 (µM) | Reference |
| Alkaloid | This compound | DENV-1, -2, -3, -4 | 1.97 | [3] |
| Alkaloid | 9N-methylharmine | DENV-2 | ~3.3 | [4] |
| Alkaloid | Harmol | DENV-2 | ~3.3 | [4] |
| Flavonoid | Kaempferol | DENV | 3.55 | |
| Phenolic Compound | Cardol Triene | DENV-1, -2, -3, -4 | 5.35, 7.13, 8.98, 8.21 | |
| Stilbenoid | Resveratrol | DENV-2 | 11.37 | [2] |
| Terpenoid | Ecdysone 42 | DENV-1, -3, -4 | 15.70, 9.48, 12.15 | [5] |
Table 2: Antiviral Efficacy (EC50) of this compound and Other Natural Compounds against Influenza A Virus (IAV)
| Compound Class | Compound | Virus Strain(s) | EC50 (µM) | Reference |
| Alkaloid | This compound | H3N2 | 0.4-0.57 µg/mL * | [1] |
| Flavonoid | Curcumin | PR8, H1N1, H6N1 | 0.47 | [6] |
| Coumarin | Isoimperatorin | H1N1 (A/PR/8/34) | 0.73 | [7] |
| Peptide | Melittin | H1N1 (A/PR/8/34) | 0.40 | [8] |
*Note: EC50 for this compound against Influenza A virus was reported in µg/mL. For a direct comparison, molecular weight conversion would be necessary.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antiviral efficacy of natural compounds.
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus particles and assessing the ability of a compound to inhibit virus-induced cell death.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., A549, MDCK, or Vero cells) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound (e.g., this compound).
-
Cell culture medium (e.g., DMEM).
-
Serum-free medium.
-
Overlay medium (e.g., containing 1% methylcellulose or agarose in culture medium).
-
Fixing solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[9]
-
Virus Adsorption: Aspirate the growth medium from the cells and wash with PBS. Infect the cells with a specific multiplicity of infection (MOI) of the virus for 1-2 hours at 37°C to allow for viral attachment and entry.[10]
-
Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add culture medium containing serial dilutions of the test compound to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay Application: After a suitable incubation period, remove the compound-containing medium and add the overlay medium.[9] This semi-solid medium restricts the spread of progeny virions to adjacent cells, leading to the formation of localized areas of cell death (plaques).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with the fixing solution. After fixation, remove the solution and stain the cells with the staining solution.[11]
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
EC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
Materials:
-
Confluent monolayer of host cells in multi-well plates.
-
Virus stock.
-
Serial dilutions of the test compound.
-
Cell culture medium.
-
Equipment for virus titration (e.g., for plaque assay or TCID50 assay).
Procedure:
-
Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a high multiplicity of infection (MOI) to ensure that most cells are infected.[12] Simultaneously, treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, collect the cell culture supernatant containing the newly produced virus particles. The cells can also be lysed (e.g., by freeze-thawing) to release intracellular virions.[13]
-
Titration of Viral Yield: Determine the titer of the harvested virus from each compound concentration and the untreated control using a standard virus quantification method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[12]
-
EC50 Calculation: The reduction in virus yield is calculated for each compound concentration relative to the untreated virus control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed antiviral mechanism of this compound.
Caption: Workflow of a Plaque Reduction Assay.
Caption: Proposed Antiviral Mechanism of this compound against Dengue Virus.[8][14][15]
References
- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an Indole Alkaloid of Uncaria rhynchophylla, Inhibits Late Step in Dengue Virus Lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Potential Antivirals: Natural Products Targeting Replication Enzymes of Dengue and Chikungunya Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. protocols.io [protocols.io]
- 11. youtube.com [youtube.com]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 14. This compound, an Indole Alkaloid of Uncaria rhynchophylla, Inhibits Late Step in Dengue Virus Lifecycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A comparative analysis of the alkaloids from different Uncaria species
For Researchers, Scientists, and Drug Development Professionals
The genus Uncaria, commonly known as Cat's Claw or Gou-teng, encompasses a variety of plant species utilized in traditional medicine across Asia and South America. The therapeutic potential of these plants is largely attributed to their rich and diverse alkaloid content. This guide provides a comparative analysis of the alkaloid profiles of different Uncaria species, supported by quantitative data from scientific literature. It also details the experimental protocols for alkaloid analysis and visualizes key experimental workflows and biological pathways.
Quantitative Comparison of Alkaloid Content
The alkaloid composition and concentration can vary significantly among different Uncaria species. A comprehensive study utilizing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) has provided quantitative data on 24 major alkaloids across five prominent Uncaria species. This data is summarized in the table below.
| Alkaloid | U. rhynchophylla (mg/g) | U. macrophylla (mg/g) | U. hirsuta (mg/g) | U. sinensis (mg/g) | U. sessilifructus (mg/g) |
| Indole Alkaloids | |||||
| Corynantheine | 0.01 - 0.25 | 0.02 - 0.15 | 0.01 - 0.10 | 0.03 - 0.20 | 0.01 - 0.08 |
| Dihydrocorynantheine | 0.02 - 0.30 | 0.03 - 0.25 | 0.02 - 0.15 | 0.05 - 0.35 | 0.02 - 0.12 |
| Hirsutine | 0.05 - 0.50 | 0.10 - 0.80 | 0.08 - 0.60 | 0.15 - 1.00 | 0.05 - 0.40 |
| Hirsuteine | 0.01 - 0.15 | 0.02 - 0.20 | 0.01 - 0.10 | 0.03 - 0.25 | 0.01 - 0.09 |
| Geissoschizine methyl ether | 0.01 - 0.08 | 0.01 - 0.05 | ND | 0.01 - 0.10 | ND |
| Oxindole Alkaloids | |||||
| Rhynchophylline | 0.10 - 2.50 | 0.05 - 1.50 | 0.02 - 0.80 | 0.20 - 3.00 | 0.01 - 0.50 |
| Isorhynchophylline | 0.20 - 3.50 | 0.10 - 2.00 | 0.05 - 1.20 | 0.30 - 4.00 | 0.02 - 0.70 |
| Corynoxeine | 0.05 - 1.00 | 0.02 - 0.80 | 0.01 - 0.50 | 0.10 - 1.50 | ND |
| Isocorynoxeine | 0.08 - 1.50 | 0.05 - 1.20 | 0.02 - 0.70 | 0.15 - 2.00 | ND |
| Mitraphylline | ND | ND | 0.01 - 0.20 | ND | ND |
| Isomitraphylline | ND | ND | 0.01 - 0.15 | ND | ND |
| Uncarine F | ND | ND | 0.01 - 0.10 | ND | ND |
| Speciophylline | ND | ND | 0.01 - 0.08 | ND | ND |
| Pteropodine | ND | ND | 0.01 - 0.12 | ND | ND |
| Isopteropodine | ND | ND | 0.01 - 0.18 | ND | ND |
ND: Not Detected. Data represents the range of concentrations found in various samples of each species.
Experimental Protocols
The quantitative data presented above was obtained through a validated UPLC-Q-TOF/MS method. Below are the key steps of the experimental protocol.
Sample Preparation and Alkaloid Extraction
-
Plant Material: Dried and powdered hook-bearing stems of the respective Uncaria species.
-
Extraction Solvent: A solution of 70% methanol in water.
-
Extraction Procedure:
-
Weigh 0.5 g of the powdered plant material.
-
Add 25 mL of the extraction solvent.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue once more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for analysis.
-
UPLC-Q-TOF/MS Analysis
-
Chromatographic System: Waters ACQUITY UPLC system.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Mass Spectrometer: Waters Q-TOF Premier Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Mass range of m/z 100-1000.
Visualizations
Experimental Workflow for Alkaloid Analysis
Caption: Workflow for the extraction and analysis of alkaloids from Uncaria species.
PI3K/Akt Signaling Pathway Modulated by Uncaria Alkaloids
Alkaloids from certain Uncaria species, particularly U. rhynchophylla, have been shown to exert neuroprotective effects by modulating key signaling pathways. The PI3K/Akt pathway is one such pathway that plays a crucial role in cell survival and proliferation.
Caption: Activation of the PI3K/Akt signaling pathway by Uncaria alkaloids.
This guide provides a foundational comparison of the alkaloid profiles in different Uncaria species. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the inherent variability of natural products when designing experiments and interpreting results. The provided methodologies offer a robust starting point for the quantitative analysis of these medicinally important compounds.
Hirsutine Demonstrates Potent In Vivo Anti-Metastatic Activity: A Comparative Analysis
New research confirms the significant in vivo anti-metastatic properties of Hirsutine, a natural phytochemical. This guide provides a comparative analysis of this compound's efficacy against other natural compounds, supported by experimental data, detailed protocols, and an exploration of the underlying molecular signaling pathways.
This publication is intended for researchers, scientists, and drug development professionals interested in novel anti-metastatic agents.
Comparative In Vivo Anti-Metastatic Efficacy
This compound has been shown to significantly inhibit lung metastasis in a preclinical model of breast cancer. The following table summarizes the in vivo anti-metastatic activity of this compound compared to other well-studied natural compounds in the 4T1 murine breast cancer model, a widely used model for studying metastatic breast cancer.
| Compound | Dosage & Administration | Model | Metastasis Quantification | Outcome |
| This compound | 4T1-luc cells pre-treated with 25 µM for 24h; intravenous injection | Experimental Metastasis | Bioluminescence Imaging | Significant reduction in lung metastasis (Mean luminescence of 1.5x10^5 p/s/cm²/sr for control vs. 0.5x10^5 p/s/cm²/sr for this compound)[1] |
| Curcumin | 100 mg/kg; intraperitoneal injection every 3 days for 21 days | Spontaneous Metastasis | Macroscopic & Microscopic Nodule Count | Significant reduction in both incidence and number of visible lung metastases.[2][3] |
| Ginsenoside Rg3 | 10 mg/kg; intraperitoneal injection every 2 days for 3 weeks | Spontaneous Metastasis | Tumor Nodule Count & Bioluminescence | Significant reduction in the number of metastatic lung nodules and overall metastatic load.[4] |
| Berberine | 10 mg/kg every 2 days | Spontaneous Metastasis | Bioluminescence Imaging & Nodule Count | ~85% reduction in lung metastasis as quantified by bioluminescence.[5] |
Detailed Experimental Protocols
The following protocols outline the methodologies used in the key in vivo experiments cited in this guide.
This compound: Experimental Lung Metastasis Model[1]
-
Cell Line: 4T1-luc, a murine breast cancer cell line engineered to express luciferase for bioluminescence imaging.
-
Animal Model: Female BALB/c mice.
-
Compound Administration: 4T1-luc cells were pre-incubated with 25 µM this compound for 24 hours prior to injection.
-
Tumor Cell Inoculation: 5 x 10^5 pre-treated 4T1-luc cells were injected intravenously into the tail vein of the mice.
-
Metastasis Quantification: Seven days after tumor cell inoculation, mice were sacrificed, and lung metastases were measured by quantifying the luminescence signal using an in vivo imaging system (IVIS).
Alternative Compounds: Spontaneous Metastasis Model
While specific administration details vary between studies, a general protocol for a spontaneous metastasis model using the 4T1 cell line is as follows:
-
Cell Line: 4T1 murine breast cancer cells.
-
Animal Model: Female BALB/c mice.
-
Compound Administration:
-
Tumor Cell Inoculation: 1 x 10^5 to 5 x 10^5 4T1 cells are injected into the mammary fat pad of the mice.
-
Metastasis Quantification: Primary tumors are typically resected after a set period. At the experimental endpoint, mice are sacrificed, and lungs are harvested. Metastatic burden is quantified by counting the number of visible surface nodules, histological analysis of lung sections, or bioluminescence imaging if a luciferase-tagged cell line is used.
Signaling Pathways and Mechanisms of Action
The anti-metastatic activity of this compound and the compared natural compounds is attributed to their ability to modulate key signaling pathways involved in cancer cell migration, invasion, and survival.
This compound: Targeting the NF-κB Pathway
This compound exerts its anti-metastatic effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and metastasis.[1][10][11][12] By suppressing NF-κB activation, this compound leads to the downregulation of downstream targets such as matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[9]
Comparative Signaling Pathways of Alternatives
Curcumin, Ginsenoside Rg3, and Berberine also exhibit anti-metastatic properties by modulating various signaling pathways, some of which overlap with this compound's mechanism of action.
Curcumin: This compound is known to inhibit multiple signaling pathways, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways.[13][14][15][16] Its inhibition of the PI3K/Akt/mTOR pathway is particularly significant in preventing cancer cell proliferation, survival, and metastasis.[13][14][15]
Ginsenoside Rg3: This ginsenoside has been shown to impede tumor cell metastasis by inhibiting the Wnt/β-catenin signaling pathway and, similar to this compound and Curcumin, the NF-κB pathway.[17][18][19][20] It also affects cancer stem cell-like phenotypes, which are critical for metastasis.[7]
References
- 1. NF-κB signaling in neoplastic transition from epithelial to mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jivasupplements.org [jivasupplements.org]
- 3. Curcumin halts spread of breast cancer in mice - Xagena [xagena.it]
- 4. Black phosphorus conjugation of chemotherapeutic ginsenoside Rg3: enhancing targeted multimodal nanotheranostics against lung cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine Suppresses Lung Metastasis of Cancer via Inhibiting Endothelial Transforming Growth Factor Beta Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin Sensitizes 4T1 Murine Breast Cancer Cells to Cisplatin Through PAR4 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg3 decreases breast cancer stem-like phenotypes through impairing MYC mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine suppresses Id-1 expression and inhibits the growth and development of lung metastases in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin Mediates Its Anti-Breast Cancer Effects through the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 15. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin suppresses metastasis of triple-negative breast cancer cells by modulating EMT signaling pathways: An integrated study of bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ginsenoside Rg3: Potential Molecular Targets and Therapeutic Indication in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. mdpi.com [mdpi.com]
- 20. Functional mechanism of Ginsenosides on tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Hirsutine's Mechanism of Action in Different Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the molecular mechanisms of Hirsutine, a natural alkaloid, in two distinct cancer cell lines: HER2-positive breast cancer (MDA-MB-453) and non-small cell lung cancer (A549). The data presented is compiled from multiple preclinical studies to offer researchers and drug development professionals a comprehensive overview of this compound's anti-cancer activities.
Comparative Analysis of this compound's Effects
This compound exhibits potent anti-cancer properties in both breast and lung cancer cell lines, however, its mechanism of action is cell-type specific, targeting different signaling pathways to induce apoptosis and inhibit cancer progression.
In HER2-positive breast cancer cells, particularly the MDA-MB-453 line, this compound's primary mechanism involves the induction of DNA damage.[1][2] This leads to the activation of the p38 MAPK stress pathway and subsequent apoptosis.[1][3] Concurrently, this compound suppresses several key survival pathways, including HER2, NF-κB, and Akt, which are often dysregulated in this cancer subtype.[1][4] The induction of apoptosis is caspase-dependent, with a notable increase in caspase-3/7 activity observed post-treatment.[1][5] This selective cytotoxicity against HER2-positive cells highlights its potential as a targeted therapeutic agent.[1][2]
In contrast, in the A549 lung cancer cell line, this compound triggers apoptosis through a different signaling cascade involving the ROCK1/PTEN/PI3K/Akt pathway.[6] this compound treatment leads to the activation of ROCK1 and PTEN, which in turn inhibits the pro-survival PI3K/Akt pathway.[6] This inhibition results in the dephosphorylation of GSK3β, leading to the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and ultimately, caspase-3 activation and apoptosis.[6]
A summary of the key mechanistic differences is provided in the tables below.
Quantitative Data Summary
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Parameter | MDA-MB-453 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Primary Outcome | Apoptosis, Anti-metastasis | Apoptosis | [1][6][7] |
| Key Apoptotic Trigger | DNA Damage Response | Mitochondrial Dysfunction (mPTP opening) | [1][6] |
| Caspase Activation | Caspase-3/7 | Caspase-3 | [1][6] |
Table 2: Comparison of Signaling Pathways Modulated by this compound
| Signaling Pathway | MDA-MB-453 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| PI3K/Akt | Inhibition | Inhibition | [1][6] |
| NF-κB | Inhibition | Not Reported as Primary | [1][5] |
| MAPK | p38 Activation | Not Reported as Primary | [1][3] |
| HER2 | Suppression | Not Applicable | [1] |
| ROCK1/PTEN | Not Reported as Primary | Activation | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: MDA-MB-453 (human breast cancer) and A549 (human non-small cell lung cancer) cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted with culture medium to the desired final concentrations for treating the cells for specified time periods (e.g., 24, 48 hours).
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of this compound for 24-72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cells were treated with this compound for the indicated times.
-
Both floating and adherent cells were collected and washed twice with cold PBS.
-
Cells were resuspended in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
100 µL of the cell suspension was transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added.
-
The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X binding buffer was added to each tube.
-
Apoptosis was analyzed by flow cytometry within 1 hour.
Western Blot Analysis
-
Cells were treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was then incubated with specific primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-γH2AX) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH was used as a loading control.
Visualizations
Experimental and Signaling Pathways
Caption: General workflow for assessing this compound's anti-cancer effects.
Caption: this compound's mechanism in HER2-positive breast cancer cells.
Caption: this compound's mechanism in A549 lung cancer cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Selective anticancer activity of this compound against HER2‑positive breast cancer cells by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
In Vivo Validation of Hirsutine's Therapeutic Potential for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic potential of Hirsutine, a natural indole alkaloid, in the context of Alzheimer's disease (AD). Due to the current lack of extensive in vivo data specifically for this compound in AD models, this document leverages established data from existing AD treatments, Donepezil and Galantamine, as a benchmark. It outlines the necessary experimental validation, presenting detailed protocols and data comparison tables to guide future research into this compound's efficacy.
Comparative Efficacy of Existing Alzheimer's Disease Treatments
To establish a baseline for evaluating novel compounds like this compound, it is crucial to consider the performance of current FDA-approved medications. Donepezil and Galantamine are acetylcholinesterase inhibitors commonly prescribed to manage the symptoms of mild to moderate AD.[1] Their efficacy in preclinical animal models provides a valuable reference point.
Cognitive Enhancement in AD Mouse Models
The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodent models of AD.[2][3][4][5][6] The test measures the animal's ability to find a hidden platform in a pool of water, with shorter escape latencies indicating improved cognitive function.
| Treatment Group | Animal Model | Dosage | Outcome Measure | Result | Reference |
| Donepezil | hAPP/PS1 | Dose-dependent | Reference Memory | Significant improvement | [7] |
| Donepezil | Tg2576 | 4mg/kg | Soluble Aβ1-40 & Aβ1-42 | Significant decrease | [8] |
| Donepezil | SAMP8 | Not specified | Escape Latency (MWM) | Significant attenuation of cognitive dysfunction | [9] |
| Galantamine | APP/PS1 | 5mg/kg, i.p. (twice daily for 8 weeks) | Escape Latency (MWM) | Significantly improved on Days 6 & 7 | [10] |
| Galantamine | 5XFAD | 14 mg/kg & 26 mg/kg (daily) | Behavioral Tests (Open Field, Light-Dark Avoidance) | Improved performance | [11] |
Neuropathological Marker Modulation
A key therapeutic goal in AD is the reduction of hallmark pathologies, namely amyloid-beta (Aβ) plaques and hyperphosphorylated tau. Immunohistochemistry and Western blotting are standard techniques to quantify these markers in brain tissue.
| Treatment Group | Animal Model | Dosage | Outcome Measure | Result | Reference |
| Donepezil | hAPP/PS1 | Dose-dependent | Brain Amyloid-β (Aβ) | Dose-dependent reductions | [7] |
| Galantamine | 5XFAD | 14 mg/kg & 26 mg/kg (daily) | Aβ Plaque Density (Entorhinal Cortex & Hippocampus) | Significantly lower | [11][12] |
| Galantamine | APP/PS1 | 5mg/kg, i.p. (twice daily for 8 weeks) | Total Area of Amyloid Load (Hippocampus) | Reduced | [10] |
| Galantamine | Rat AD Model | 1 or 5 mg/kg (daily for 14 days) | Aβ Amount | Significantly reduced in a dose-dependent manner | [13] |
Proposed In Vivo Validation Framework for this compound
Based on its reported anti-inflammatory and neuroprotective properties, this compound presents a promising candidate for AD therapy. The following experimental workflow is proposed for its comprehensive in vivo validation.
References
- 1. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 2. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mmpc.org [mmpc.org]
- 6. 2.4. Morris Water Maze (MWM) Test [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Galantamine-induced Amyloid-β Clearance Mediated via Stimulation of Microglial Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Hirsutine's Dichotomous Impact on p53: A Comparative Analysis in Wild-Type versus Mutant Cancer Cells
For Immediate Release
A comprehensive analysis of the natural compound Hirsutine reveals a starkly different mechanism of action in cancer cells depending on the mutational status of the tumor suppressor protein p53. This comparison guide synthesizes findings from recent studies, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to elucidate this compound's potential as a targeted cancer therapeutic. The evidence suggests that this compound stabilizes wild-type p53, promoting its tumor-suppressive functions, while paradoxically inducing the degradation of oncogenic mutant p53.
Quantitative Data Summary
The differential effects of this compound on cancer cell lines harboring either wild-type (wt-p53) or mutant p53 (mt-p53) are summarized below. The data is primarily drawn from studies on colorectal and breast cancer cell lines.
| Parameter | Wild-Type p53 (HCT-8 Colorectal Cancer Cells) | Mutant p53 (SW620 Colorectal Cancer Cells - R273H mutation) | Mutant p53 (MDA-MB-453 Breast Cancer Cells) | Reference |
| Effect on p53 Protein Levels | Increased stability and prolonged half-life.[1][2] | Induced MDM2-mediated proteasomal degradation.[1][2] | Not explicitly stated, but showed strong cytotoxicity.[3][4][5] | [1][2][3][4][5] |
| Cell Viability (IC50) | Effective inhibition of cell growth.[1][2] | Effective inhibition of cell growth.[1][2] | Strong cytotoxicity observed.[3][4][5] | [1][2][3][4][5] |
| Cell Cycle | G0/G1 arrest.[2] | G2/M arrest.[2] | Apoptosis induction.[3][4] | [2][3][4] |
| Apoptosis/Autophagy | Induced autophagy.[1][2] | Induced autophagy.[1][2] | Induced apoptotic cell death through caspase activation.[3][4] | [1][2][3][4] |
| Downstream Gene Expression (p21) | Upregulated mRNA levels.[1][2] | Upregulated mRNA levels.[1][2] | Not explicitly stated. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (HCT-8 and SW620) were seeded into 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of this compound that inhibited cell growth by 50%.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-40 µg) were separated by SDS-PAGE.
-
Transfer: Proteins were transferred onto a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against p53, MDM2, p21, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an ECL detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: SW620 cells treated with this compound were lysed in Co-IP lysis buffer.
-
Immunoprecipitation: Cell lysates were incubated with an anti-p53 antibody or control IgG overnight at 4°C, followed by incubation with protein A/G agarose beads for 2 hours.
-
Washing: The beads were washed three to five times with Co-IP lysis buffer.
-
Elution: The immunoprecipitated proteins were eluted by boiling in SDS loading buffer.
-
Western Blotting: The eluted proteins were analyzed by Western blotting using antibodies against MDM2 and p53.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of this compound's action and the experimental workflow.
References
- 1. Anticancer efficacy of hirsuteine against colorectal cancer by opposite modulation of wild-type and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective anticancer activity of this compound against HER2‑positive breast cancer cells by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Hirsutine in a Laboratory Setting
For researchers, scientists, and drug development professionals handling hirsutine, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
This compound, an indole alkaloid, is a white crystalline powder.[1] Understanding its chemical and physical properties is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C22H28N2O3[2] |
| Molecular Weight | 368.5 g/mol [1][2] |
| Appearance | White to beige powder[3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4][5] |
| Storage Temperature | -10 to -25°C[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, as well as any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves), should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical properties of this compound.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic or solvent waste. Given its solubility in various organic solvents, it is crucial not to mix it with incompatible waste streams.[4][5]
3. Container Management:
-
All waste containers must be kept securely sealed when not in use.
-
The containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity of the waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
4. Disposal of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
After thorough rinsing, the empty container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic waste. All labels must be defaced or removed.[6]
5. Spill Management: In the event of a this compound spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
6. Final Disposal:
-
All collected this compound waste must be disposed of through the institution's designated hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.[7]
Experimental Protocols Cited
The information presented is based on a synthesis of publicly available safety data and general chemical waste disposal guidelines. No specific experimental protocols for this compound disposal were found in the reviewed literature. The provided procedure is derived from standard laboratory safety practices for handling and disposing of similar chemical compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C22H28N2O3 | CID 3037884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS 7729-23-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound | CAS:7729-23-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. fda.gov [fda.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling Hirsutine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for the indole alkaloid Hirsutine.
Physicochemical and Toxicological Data
While specific occupational exposure limits (OELs) for this compound have not been formally established, the following data provides insight into its physical properties and acute toxicity. This information should be used to inform risk assessments and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [1][2][3] |
| Molecular Weight | 368.47 g/mol | [1][2][3] |
| Appearance | White to beige powder/crystal | [4][5] |
| Melting Point | 101 °C | [2][4] |
| Boiling Point | 531.7 ± 50.0 °C (Predicted) | [4][5] |
| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, acetone, and other organic solvents. | [4][5][6][7] |
| Acute Toxicity (LD50) | Intraperitoneal (mouse): 200 mg/kg | [2] |
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the absence of established OELs, a cautious approach to personal protection is essential. The following PPE is recommended as a minimum standard when handling this compound powder or solutions.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile or latex gloves | Unlined and disposable. Double-gloving is recommended when handling concentrated solutions or the pure compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Handling this compound in a Laboratory Setting
Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of the compound.
References
- 1. This compound | C22H28N2O3 | CID 3037884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:7729-23-9 | Chemsrc [chemsrc.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CAS:7729-23-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
